N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
描述
属性
分子式 |
C49H68ClN3O12 |
|---|---|
分子量 |
926.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |
InChI |
InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
XOOJZKUFBYYOMK-UHFFFAOYSA-M |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO, DMF, DCM, Water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This cyanine-based dye is functionalized with two polyethylene (B3416737) glycol (PEG) chains and an N-hydroxysuccinimide (NHS) ester, making it a valuable tool for labeling biomolecules in various research and drug development applications. This document details its spectral characteristics, experimental protocols for their determination, and the fundamental reaction mechanism for its use in bioconjugation.
Core Spectral Properties
| Spectral Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.07 - 0.2 | [3] |
Note: The extinction coefficient is based on the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5[2]. The quantum yield is an estimated range, with the lower value reported for a similar PEGylated Cy5 derivative and the higher value for non-PEGylated Cy5-NHS ester[3]. Researchers are advised to perform their own spectroscopic characterization for precise quantification.
Experimental Protocols
Accurate determination of the spectral properties of this compound is crucial for quantitative applications. The following are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects[4].
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation mode.
-
Set the excitation wavelength to the expected maximum (around 649 nm).
-
Scan a range of emission wavelengths, typically from 660 nm to 800 nm.
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem)[4].
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the determined maximum (λem).
-
Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.
-
Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex)[4].
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a specific wavelength and can be determined using the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Analytical balance and volumetric flasks
-
Appropriate solvent (e.g., DMSO or PBS)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λex).
-
Data Analysis: Plot absorbance versus concentration. The slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length is 1 cm[3].
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is often determined relative to a standard with a known quantum yield.
Materials:
-
This compound solution
-
A quantum yield standard with a known Φ in the same solvent (e.g., Cresyl Violet)
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1[3].
-
Absorbance and Emission Measurement: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Data Integration: Integrate the area under the emission curve for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
NHS Ester-Amine Conjugation
The NHS ester group of this compound reacts with primary amines on biomolecules, such as the lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: NHS Ester-Amine Reaction Mechanism.
Experimental Workflow for Protein Labeling
This workflow outlines the general steps for labeling a protein with this compound.
Caption: General workflow for protein labeling.
Applications in Research and Drug Development
The far-red emission of this compound is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules. Its primary application is in the fluorescent labeling of proteins, antibodies, and other biomolecules for a variety of downstream uses, including:
-
Fluorescence Microscopy: Visualization of labeled molecules within cells and tissues[5].
-
Flow Cytometry: Identification and sorting of cells based on the presence of labeled surface or intracellular markers[5].
-
In Vivo Imaging: The near-infrared properties of Cy5 allow for deeper tissue penetration, making it suitable for animal imaging studies[5].
-
Molecular Probes: Development of targeted probes for studying specific biological pathways and for diagnostic purposes. Cy5-labeled probes are used to investigate protein-protein interactions, receptor binding, and enzyme activity[][7].
-
Drug Delivery: The PEGylated nature of the dye can improve the pharmacokinetic properties of labeled therapeutics, and its fluorescent properties allow for tracking their distribution and target engagement.
References
- 1. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5_2107273-30-1_新研博美 [xinyanbm.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Spectroscopic Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a fluorescent dye commonly utilized in biological and drug development research. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity and biocompatibility of the parent Cy5 dye, making it an excellent candidate for labeling biomolecules in aqueous environments. This document details its core spectroscopic characteristics, provides methodologies for its characterization, and outlines a standard protocol for protein conjugation.
Core Spectroscopic Properties
This compound is a bright, far-red fluorescent dye. Its spectral characteristics are similar to other Cy5 derivatives, with excitation and emission maxima in the red to the near-infrared region of the electromagnetic spectrum. This is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components. The key spectroscopic parameters for this compound and related Cy5 compounds are summarized below.
Data Presentation
| Spectroscopic Property | This compound | Cy5 NHS Ester (General) | N-(m-PEG4)-N'-(PEG4-acid)-Cy5 |
| Excitation Maximum (λex) | 649 nm[1] | 646 - 651 nm[2][3][4][5] | 649 nm[6] |
| Emission Maximum (λem) | 667 nm[1] | 662 - 671 nm[2][3][4][5] | 667 nm[6] |
| Molar Extinction Coeff. (ε) | Not explicitly reported | ~250,000 M⁻¹cm⁻¹[3][4][5] | ~170,000 M⁻¹cm⁻¹[6] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported | ~0.2[4][5][7] | Not explicitly reported |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following sections provide detailed protocols for the spectroscopic characterization of this compound and its application in protein labeling.
Measurement of Absorbance and Fluorescence Spectra
Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths of the dye.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or dimethyl sulfoxide (B87167) (DMSO))
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the dye in DMSO.
-
Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a concentration that yields an absorbance of approximately 0.05 - 0.1 at the expected absorption maximum to avoid inner filter effects.
-
-
Absorbance Spectrum Measurement:
-
Use the measurement solvent as a blank to zero the spectrophotometer.
-
Acquire the absorbance spectrum of the dye solution from approximately 550 nm to 750 nm.
-
The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 800 nm.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Workflow for determining excitation and emission maxima.
Protocol for Labeling Proteins with Cy5 NHS Ester
Objective: To covalently conjugate the this compound to a protein of interest via primary amines.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of the sodium bicarbonate buffer.
-
Add a 5-10 fold molar excess of the dissolved dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
The first colored fraction to elute will be the Cy5-labeled protein.
-
Workflow for protein labeling with Cy5 NHS ester.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. content.cld.iop.org [content.cld.iop.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]
A Technical Guide to the Molar Extinction Coefficient of PEGylated Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of PEGylated Cyanine5 (Cy5) dyes. This document serves as a core resource, detailing quantitative data, experimental protocols for characterization, and logical workflows relevant to the application of these fluorophores in research and drug development.
Introduction to Cyanine (B1664457) Dyes and PEGylation
Cyanine dyes are a class of synthetic fluorophores widely utilized in biomedical research due to their high molar absorptivity, tunable fluorescence spectra, and amenability to covalent labeling of biomolecules.[1][2] Cy5, in particular, is a popular far-red fluorescent dye with excitation and emission maxima in a spectral region where background autofluorescence from biological samples is minimal.[3][4] This makes it an excellent choice for sensitive detection in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[5][6]
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a common modification for cyanine dyes.[7][8] This modification primarily enhances the aqueous solubility of the dye and reduces non-specific binding to surfaces and biomolecules, thereby improving biocompatibility and circulation times in vivo.[7] While PEGylation significantly alters the hydrodynamic radius and solubility of the Cy5 dye, it does not fundamentally change the core chromophore structure responsible for its photophysical properties. Therefore, the molar extinction coefficient of PEGylated Cy5 is generally considered to be in the same range as that of the parent Cy5 dye.
Quantitative Data: Photophysical Properties of Cy5 Dyes
The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a specific wavelength. A high molar extinction coefficient is a key characteristic of cyanine dyes, contributing to their brightness.[][10] The table below summarizes the key photophysical properties of Cy5 and the closely related Cy5.5 dye.
| Property | Cy5 | Cy5.5 | Reference(s) |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~209,000 - 230,000 M⁻¹cm⁻¹ | [3][11][12][13][14] |
| Excitation Maximum (λex) | ~646 - 651 nm | ~673 - 678 nm | [5][11][15][16] |
| Emission Maximum (λem) | ~662 - 671 nm | ~694 - 707 nm | [3][11][15][16] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | ~0.2 - 0.3 | [5][6][11][12][17] |
| A280 Correction Factor | ~0.03 - 0.04 | - | [5][11] |
Note: The exact photophysical properties can vary depending on the solvent, pH, and the specific biomolecule to which the dye is conjugated.[1]
Experimental Protocols
Accurate determination of the molar extinction coefficient is crucial for quantitative fluorescence studies. The following section details the standard methodology for this measurement.
Determination of Molar Extinction Coefficient
This protocol outlines the procedure for determining the molar extinction coefficient of a fluorescent dye using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).[18][19]
Objective: To determine the molar extinction coefficient (ε) of a PEGylated Cy5 dye at its maximum absorbance wavelength.
Materials:
-
PEGylated Cy5 dye of known purity
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)[12][14]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)[12]
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the PEGylated Cy5 dye.
-
Dissolve the dye in a known volume of the chosen solvent to prepare a concentrated stock solution. It is often recommended to first dissolve the dye in a small amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[15][20]
-
-
Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Plot the measured absorbance at λmax against the corresponding molar concentration for each dilution.
-
Perform a linear regression on the data points.
-
According to the Beer-Lambert law, the slope of the resulting line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[18]
-
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the molar extinction coefficient and a typical application of PEGylated Cy5 dyes in bioconjugation.
Caption: Workflow for determining the molar extinction coefficient.
Caption: Bioconjugation with a PEGylated Cy5-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. What are cyanine dyes? | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cyanine - Wikipedia [en.wikipedia.org]
- 10. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 11. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 15. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 16. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 17. glenresearch.com [glenresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. What factors will affect the molar extinction coefficient value? | AAT Bioquest [aatbio.com]
- 20. Cy5-NHS [nanocs.net]
Technical Guide: Photophysical Properties and Applications of Amine-Reactive Cyanine 5 Dyes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the photophysical properties, specifically the fluorescence quantum yield, of amine-reactive Cyanine 5 (Cy5) dyes. While data for the specific molecule N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is not publicly available, this guide summarizes the known properties of structurally similar and commonly used Cy5 NHS esters. Detailed experimental protocols for determining relative fluorescence quantum yield and for antibody conjugation are provided, along with a generalized workflow visualization to guide researchers in applying these essential fluorescent probes.
Introduction to Amine-Reactive Cy5 Dyes
Cyanine 5 (Cy5) is a far-red fluorescent dye widely used for labeling biological molecules.[1][2] Its fluorescence in the 660-670 nm range is advantageous due to minimal autofluorescence from biological specimens in this region of the spectrum.[3] The dye is commonly functionalized with an N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (such as those on lysine (B10760008) residues of proteins) to form stable covalent amide bonds.[][5]
The specific molecule of interest, this compound, incorporates polyethylene (B3416737) glycol (PEG) linkers. PEGylation increases the hydrophilicity and water solubility of the dye, which can be beneficial for labeling proteins that are sensitive to organic co-solvents.[6][7] While PEGylation can impact stability and drug-loading characteristics, the core photophysical properties of the Cy5 fluorophore are expected to remain largely unchanged.[7][8]
Quantum Yield of Cy5 NHS Esters
The fluorescence quantum yield (Φ) is a critical parameter that measures the efficiency of converting absorbed light into emitted fluorescence.[9] It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is often desirable for applications requiring bright fluorescent signals.
The quantum yield of a specific PEGylated Cy5 derivative must be obtained from the manufacturer or determined experimentally. However, the quantum yield for closely related, commercially available Cy5 NHS esters is well-documented and provides a reliable estimate.
Table 1: Photophysical Properties of Amine-Reactive Cy5 Dyes
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Notes |
| Cyanine 5, SE (Cy5 NHS Ester) | 649 | 666 | 250,000 | 0.2 | General value for the non-sulfonated form.[1][2] |
| sulfo-Cyanine5 NHS ester | 646 | 662 | 271,000 | 0.28 | Water-soluble, sulfonated form. Measured in aqueous buffer (PBS, pH 7.4).[6][] |
Note: The PEG linkers in this compound are expected to have a minimal effect on the core quantum yield of the Cy5 fluorophore, but conjugation to a target molecule (e.g., an antibody) can alter the final quantum yield.
Experimental Protocols
The most common and accessible method for determining fluorescence quantum yield is the comparative method, which measures the fluorescence of a sample relative to a standard with a known quantum yield.[11][12]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., PBS, pH 7.4 for sulfo-Cy5)
-
Quantum Yield Standard (e.g., sulfo-Cyanine5 NHS ester, Φ = 0.28 in PBS)
-
Test sample: this compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the same spectroscopic grade solvent.
-
Prepare Serial Dilutions: Prepare a series of dilutions for both the standard and the test sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength (e.g., 646 nm).[11]
-
Measure Fluorescence:
-
Set the spectrofluorometer to the same excitation wavelength used for absorbance measurements.
-
Use identical excitation and emission slit widths for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the test sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.[11]
-
For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots. The graph should be linear, confirming the absence of concentration-dependent quenching.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φₓ):[11]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the test sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.
-
This protocol outlines a general procedure for labeling an IgG antibody with a Cy5 NHS ester. Optimization may be required based on the specific antibody and desired degree of labeling (DOL).
Materials:
-
Antibody (IgG) solution, free of amine-containing stabilizers like Tris or BSA.[5]
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4 (optional)
-
Purification column (e.g., Sephadex G-25) or ultrafiltration vial.[5][13]
Procedure:
-
Prepare Antibody:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-3 mg/mL.
-
-
Prepare Dye Stock Solution: Dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.[]
-
Labeling Reaction:
-
Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.[13]
-
Purification: Separate the labeled antibody from unreacted dye using a gel filtration column or by ultrafiltration, equilibrating and eluting with PBS buffer.[13][14]
-
Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
Visualized Workflows
The following diagrams illustrate key experimental processes.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for antibody conjugation with Cy5 NHS ester.
References
- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. goldbio.com [goldbio.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Navigating Aqueous Environments: A Technical Guide to the Solubility and Hydrophilicity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and hydrophilicity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a near-infrared fluorescent probe crucial for labeling biomolecules. Understanding these properties is paramount for the successful design and execution of experiments in aqueous buffers, ensuring optimal performance in applications ranging from cellular imaging to drug delivery.
The core of this compound's enhanced performance in biological systems lies in its polyethylene (B3416737) glycol (PEG) chains. PEGylation, the process of attaching PEG chains to a molecule, is a well-established method to increase hydrophilicity and, consequently, aqueous solubility.[1] This modification effectively mitigates the aggregation issues commonly observed with cyanine (B1664457) dyes in physiological buffers, leading to more reliable and reproducible results.[2]
Quantitative Data Summary
While precise quantitative solubility values for this compound in various aqueous buffers are not extensively documented in publicly available literature, the following table summarizes its known solubility characteristics and provides a foundation for empirical determination.
| Property | Solvent/Buffer | Observation | Citation(s) |
| Solubility | Water | The presence of the hydrophilic PEG spacer significantly increases solubility in aqueous media.[3][4][5] A similar PEGylated Cy5 derivative has been noted for its enhanced water solubility.[2] | [2][3][4][5] |
| Polar Organic Solvents (DMSO, DMF) | Readily soluble. These solvents are recommended for preparing stock solutions before dilution into aqueous buffers.[2][6] | [2][6] | |
| Common Aqueous Buffers (e.g., PBS, TRIS, HEPES) | While specific mg/mL or molar solubility is not provided, the dye is functional in these buffers. Amine-free buffers, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, are recommended for conjugation reactions to avoid reaction with the NHS ester.[6][7] | [6][7] | |
| Hydrophilicity | General Assessment | The PEGylation of the Cy5 core structure imparts significant hydrophilicity, which is crucial for its use in biological applications to reduce non-specific binding.[1] | [1] |
| LogP (Predicted) | Octanol-Water Partition Coefficient | While an experimentally determined LogP value for this specific compound is not readily available, PEGylation is known to decrease the LogP value, indicating increased hydrophilicity. |
Experimental Protocols
To facilitate the precise characterization of this compound in your specific experimental context, the following detailed protocols for determining solubility and hydrophilicity are provided.
Protocol 1: Spectrophotometric Determination of Aqueous Solubility
This method leverages the strong absorbance of the Cy5 chromophore to determine its saturation concentration in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of a Calibration Curve: a. Prepare a stock solution of the dye in a suitable organic solvent where it is highly soluble (e.g., DMSO). b. Create a series of dilutions from the stock solution in the aqueous buffer of interest to generate a set of standards with known concentrations. c. Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the molar extinction coefficient (ε) in the specific buffer.
-
Preparation of a Saturated Solution: a. Add an excess amount of the dye to a known volume of the aqueous buffer in a microcentrifuge tube. b. Vortex the mixture vigorously for 1-2 minutes. c. Equilibrate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure saturation. Intermittent gentle agitation is recommended.
-
Sample Analysis: a. Centrifuge the saturated suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye. b. Carefully collect a known volume of the clear supernatant. c. Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your calibration curve. d. Measure the absorbance of the diluted sample at the λmax.
-
Calculation of Solubility: a. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient determined from the calibration curve to calculate the concentration of the diluted sample. b. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of the dye in the specific aqueous buffer at the tested temperature.
Protocol 2: Determination of Hydrophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity/lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
UV-Vis Spectrophotometer or HPLC system for quantification
-
Separatory funnel or centrifuge tubes
Procedure:
-
Preparation of Pre-saturated Solvents: a. Mix equal volumes of n-octanol and water in a separatory funnel. b. Shake vigorously and allow the phases to separate completely. c. Collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).
-
Partitioning: a. Prepare a solution of the dye in the aqueous phase at a known concentration. b. Add a known volume of this solution and an equal volume of the organic phase to a centrifuge tube. c. Cap the tube and shake vigorously for several minutes to allow for partitioning of the dye between the two phases. d. Let the mixture stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: a. Carefully withdraw a sample from both the aqueous and organic phases. b. Determine the concentration of the dye in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). A calibration curve for the dye in each phase will be required for accurate quantification.
-
Calculation of LogP: a. The partition coefficient (P) is the ratio of the concentration of the dye in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water b. The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Molecular determinants of this compound properties.
Caption: Workflow for labeling biomolecules with this compound.
References
- 1. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ibiantech.com [ibiantech.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and spectroscopic properties of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a near-infrared fluorescent probe widely utilized in bioconjugation and cellular imaging. The inclusion of dual polyethylene (B3416737) glycol (PEG) linkers enhances its aqueous solubility and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for efficient covalent labeling of biomolecules.
Quantitative Data Summary
The key molecular and spectroscopic parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 926.53 g/mol | [1] |
| Chemical Formula | C₄₉H₆₈ClN₃O₁₂ | [1] |
| CAS Number | 2107273-30-1 | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~670 nm | [3] |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
Core Applications and Experimental Protocols
This compound is a versatile tool for labeling proteins, antibodies, and other biomolecules containing primary amine groups. The NHS ester reacts with these amines to form stable amide bonds. This labeling capability makes it suitable for a variety of applications, including:
-
Fluorescence Microscopy: Visualize and track labeled biomolecules within cells and tissues.[3]
-
Flow Cytometry: Identify and quantify cell populations based on the fluorescence of labeled cell surface or intracellular proteins.[3]
-
Western Blotting: Detect and quantify specific proteins on a membrane.[3]
-
In Vivo Imaging: The near-infrared fluorescence of Cy5 allows for deeper tissue penetration and reduced background autofluorescence.[1]
Detailed Experimental Protocol: Protein Labeling
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye
Procedure:
-
Dissolve the Dye: Immediately before use, dissolve the this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reaction: Add a 5-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for labeling a target protein with this compound and its subsequent purification.
Caption: Workflow for covalent labeling of a protein with Cy5-NHS ester.
References
Mechanism of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 amine reactivity
An In-depth Technical Guide on the Amine Reactivity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
Introduction
This compound is a specialized bioconjugation reagent designed for the fluorescent labeling of biomolecules.[1] This compound integrates three key functional components: an N-hydroxysuccinimide (NHS) ester for amine reactivity, a Cy5 fluorophore for detection, and two polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and biocompatibility.[1][2] The NHS ester group facilitates efficient covalent attachment to primary amines, making it a valuable tool for labeling proteins, peptides, and antibodies.[1] This guide provides a comprehensive overview of the core reaction mechanism, optimal conditions, and experimental protocols for its use in research and drug development.
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between the this compound and a biomolecule is a nucleophilic acyl substitution.[3][4] This reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[3][5]
The process unfolds in the following steps:
-
Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[3][6]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.[3][6]
-
Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, covalent amide bond between the PEG linker of the Cy5 dye and the biomolecule.[3][4][6]
Key Components and Their Roles
-
N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive moiety. NHS esters are favored in bioconjugation for their ability to form stable amide bonds under mild, aqueous conditions.[3]
-
Cy5 Fluorophore: Cyanine (B1664457) 5 (Cy5) is a far-red fluorescent dye, typically exhibiting an excitation maximum around 646-650 nm and an emission maximum around 662-670 nm.[7][8] Its emission in this spectral region is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues.[9]
-
PEG4 Spacers: The dual polyethylene glycol (PEG) linkers serve multiple crucial functions. They significantly enhance the hydrophilicity and aqueous solubility of the entire molecule, which is beneficial as cyanine dyes can be prone to aggregation in aqueous buffers.[2][10] The PEG spacers also reduce steric hindrance, providing better access for the NHS ester to react with target amines on the biomolecule's surface.
Factors Influencing Reaction Efficiency
The success of the labeling reaction is governed by several critical parameters that balance the desired aminolysis against the competing hydrolysis of the NHS ester.
-
pH: The reaction is strongly pH-dependent.[11][12][13] The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.3 to 8.5.[11][12][13] At lower pH values, the amine is protonated and non-reactive, while at pH levels above 9.0, the rate of NHS ester hydrolysis increases significantly, reducing the labeling efficiency.[12][14][15]
-
Buffer Composition: The choice of buffer is critical. Amine-free buffers such as phosphate, bicarbonate, or borate (B1201080) are required to prevent the buffer itself from competing with the target molecule for reaction with the NHS ester.[13][14] Buffers containing primary amines, like Tris, are incompatible and should be avoided.[7][14]
-
Concentration: The concentrations of both the biomolecule and the labeling reagent influence the reaction outcome. Higher concentrations of the target protein (typically 1-10 mg/mL) favor the desired aminolysis over hydrolysis.[7][12]
-
Solvent: While the labeling reaction occurs in an aqueous buffer, the this compound reagent is often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[11][12][14] It is crucial to use amine-free DMF.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of Cy5 NHS esters.
Table 1: Reaction Conditions and Kinetics
| Parameter | Value / Condition | Reference(s) |
|---|---|---|
| Optimal Reaction pH | 8.3 - 8.5 | [11][12][13] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | [14] |
| Incompatible Buffers | Tris, Glycine (any primary amine) | [7][14] |
| Reaction Temperature | 4°C to Room Temperature | [14] |
| Reaction Time | 30 minutes to 4 hours | [7][14] |
| NHS Ester Half-life (Hydrolysis) | ~10 minutes at pH 8.6 (4°C) | [14] |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0 (0°C) |[14] |
Table 2: Spectroscopic Properties of Cy5
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | ~646 - 650 nm | [7][16] |
| Emission Maximum (λem) | ~662 - 670 nm | [7][8][16] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2][17] |
| Typical Quantum Yield (Φ) | ~0.2 |[2] |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment.
Methodology for Protein Labeling
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[7][15] If the protein is in a buffer containing amines like Tris, it must be exchanged into a suitable buffer via dialysis or size-exclusion chromatography.[7]
-
Adjust the pH of the protein solution to be within the 8.3-8.5 range.[11][12]
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous, amine-free DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[9]
-
-
Calculation of Reagent Amount:
-
Calculate the required amount of the NHS ester. A molar excess of 8 to 20 times the amount of protein is typically used for efficient labeling.[11][18] The optimal ratio may need to be determined empirically.
-
Formula for Molar Excess:mg of NHS ester = (Molar excess) x (mg of protein) x (MW of NHS ester) / (MW of protein)[11][12]
-
-
Labeling Reaction:
-
Add the calculated volume of the dissolved NHS ester stock solution to the protein solution while gently vortexing.[11][13] The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.[14][18]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][14]
-
-
Purification of the Conjugate:
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).[17]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy5 at 280 nm (A₂₈₀ of Cy5 is ~5% of its A₆₅₀).[17]
-
Corrected Protein Absorbance:A_prot = A₂₈₀ - (A₆₅₀ x 0.05)[17]
-
Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein: DOL = (A₆₅₀ / ε_dye) / (A_prot / ε_prot) where ε is the molar extinction coefficient.
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
In-depth Technical Guide: Storage and Stability of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical storage and stability considerations for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding the factors that influence the integrity of this reagent is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics and imaging agents.
Introduction
This compound is a complex molecule comprising three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, an N-hydroxysuccinimide (NHS) ester reactive group, and a Cyanine5 (Cy5) fluorescent dye. The PEG chains enhance solubility and biocompatibility, the NHS ester enables covalent conjugation to primary amines on biomolecules, and the Cy5 dye provides a sensitive fluorescent reporter group for tracking and quantification. The inherent reactivity of the NHS ester and the photosensitivity of the Cy5 dye necessitate strict adherence to proper storage and handling protocols to prevent degradation and ensure optimal performance.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, it is essential to adhere to the following storage guidelines. These conditions are designed to minimize degradation from moisture, light, and temperature fluctuations.
| Condition | Solid Form | In Anhydrous Solvent (e.g., DMSO, DMF) |
| Temperature | -20°C is recommended for long-term storage.[1][2] Some suppliers suggest 2-8°C for shorter periods. | -20°C for up to 1 month.[1] For longer-term storage (up to 6 months), -80°C is recommended.[1] |
| Light | Store in the dark. The Cy5 dye is susceptible to photobleaching.[1] | Protect from light at all times. Use amber vials or wrap containers in foil. |
| Moisture | Store in a desiccated environment. The NHS ester is highly susceptible to hydrolysis.[3] | Use anhydrous grade solvents. Minimize exposure to atmospheric moisture. |
| Atmosphere | For optimal long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is beneficial. | Purge headspace of the storage vial with an inert gas before sealing. |
Note: Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the compound.
Stability Profile and Degradation Pathways
The overall stability of this compound is primarily dictated by the lability of the NHS ester and the photostability of the Cy5 dye. The PEG linker generally contributes to the overall stability of the molecule by enhancing its solubility and potentially providing a level of steric hindrance.[4]
NHS Ester Hydrolysis
The most significant degradation pathway for this molecule is the hydrolysis of the N-hydroxysuccinimide ester. In the presence of water, the ester is cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the molecule incapable of conjugating to primary amines.
The rate of hydrolysis is highly dependent on pH. While relatively stable at acidic pH, the rate of hydrolysis increases significantly with increasing pH. The optimal pH for conjugation reactions with primary amines is typically between 8.3 and 8.5, which represents a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[3]
Cy5 Dye Instability
The Cy5 dye is a member of the cyanine (B1664457) family and is susceptible to degradation from two primary sources:
-
Photobleaching: Exposure to light, particularly of high intensity or for prolonged periods, can lead to the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.
-
Ozone: Environmental ozone can rapidly degrade Cy5, leading to a significant decrease in signal intensity. This is a critical consideration for applications such as microarray analysis where slides may be exposed to ambient air.
The PEG linker can offer some protection against photobleaching and aggregation-induced quenching of the Cy5 dye.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly for critical applications, it is advisable to perform stability assessments.
Protocol for Assessing NHS Ester Hydrolysis via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the amount of intact this compound and its hydrolyzed carboxylic acid derivative.
Objective: To determine the percentage of active NHS ester remaining in a sample over time under specific storage conditions.
Materials:
-
This compound sample
-
Reference standards for both the NHS ester and the hydrolyzed carboxylic acid derivative (if available)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF at a known concentration.
-
For accelerated stability studies, aliquot the stock solution into several vials. Store these vials under the desired test conditions (e.g., different temperatures, humidity levels).
-
At specified time points, remove a vial and dilute the sample to a suitable concentration for HPLC analysis with the initial mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).
-
Inject the prepared sample.
-
Elute the compounds using a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at the absorbance maximum of the Cy5 dye (around 650 nm) and potentially at a wavelength sensitive to the NHS ester group or its hydrolysis by-product (around 260 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact NHS ester and the hydrolyzed carboxylic acid based on their retention times (the carboxylic acid will typically elute earlier).
-
Integrate the peak areas for both compounds.
-
Calculate the percentage of intact NHS ester remaining at each time point relative to the initial time point.
-
Protocol for Assessing Photostability of the Cy5 Dye
Objective: To evaluate the rate of photobleaching of the Cy5 dye upon exposure to a light source.
Materials:
-
This compound solution in a suitable buffer (e.g., PBS)
-
A stable light source (e.g., the light source of a fluorometer or a dedicated photobleaching setup)
-
A spectrofluorometer or a fluorescence microscope with a sensitive detector
-
Cuvette or microscope slide
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a buffer that is transparent in the excitation and emission range of Cy5. The absorbance at the excitation maximum should be low (e.g., < 0.05) to avoid inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample before prolonged exposure to the excitation light.
-
Continuous Illumination: Expose the sample to continuous illumination from the light source.
-
Time-course Fluorescence Measurement: Record the fluorescence intensity at regular intervals over a defined period.
-
Data Analysis: Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of exposure time. A faster decay in fluorescence indicates lower photostability.
Summary and Recommendations
The chemical integrity of this compound is crucial for its successful application in research and development. The primary stability concerns are the hydrolysis of the NHS ester and the photodecomposition of the Cy5 dye.
Key Recommendations:
-
Strict Storage: Adhere to the recommended storage conditions of -20°C (or -80°C for solutions), in a dark and desiccated environment.
-
Anhydrous Handling: When preparing solutions, use high-purity anhydrous solvents and minimize exposure to moisture.
-
pH Control: For conjugation reactions, maintain the pH in the optimal range of 8.3-8.5 to balance reactivity and stability.
-
Light Protection: Protect the compound, both in solid form and in solution, from light at all times.
-
Quality Control: For critical applications, consider performing stability assessments using methods like HPLC to verify the integrity of the reagent before use.
By following these guidelines, researchers can ensure the reliability and performance of this compound in their experimental workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the near-infrared fluorescent dye, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. This amine-reactive dye is equipped with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances its solubility in aqueous buffers and can help to reduce non-specific binding and aggregation of the labeled protein. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. This labeling strategy is widely employed in various applications, including fluorescence microscopy, flow cytometry, western blotting, and in vivo imaging, due to the bright and photostable nature of Cy5 in the far-red spectrum, which minimizes background autofluorescence from biological samples.
The following sections detail the necessary reagents, equipment, a step-by-step experimental protocol, methods for characterizing the conjugate, and troubleshooting advice.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, protected from light and moisture. Allow to warm to room temperature before opening. |
| Protein of Interest | User-provided | Should be of high purity and in an amine-free buffer. |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich or equivalent | Use high-quality, amine-free solvent to dissolve the NHS ester. |
| Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-9.0) | User-prepared | Avoid buffers containing primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) at pH 7.4 can be used for pH-sensitive proteins, but the reaction will be slower[1]. |
| Purification Resin (e.g., Sephadex G-25) | Cytiva or equivalent | For size exclusion chromatography to remove unconjugated dye. Spin columns are also a common and rapid alternative[2]. |
| Elution Buffer (e.g., PBS, pH 7.4) | User-prepared |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
The protein concentration should ideally be between 2-10 mg/mL[3].
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free labeling buffer. This can be achieved by dialysis against the labeling buffer or by using a desalting column[4].
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL[3][4].
-
The NHS ester is sensitive to moisture and will hydrolyze, rendering it non-reactive. Therefore, it is crucial to use anhydrous solvent and not to prepare stock solutions for long-term storage[5].
-
Protein Labeling Reaction
The following diagram illustrates the general workflow for the protein labeling procedure.
-
Determine the Molar Ratio: The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A starting point is a 5- to 20-fold molar excess of the dye[5].
-
Reaction Setup:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Gently mix the reaction by pipetting or vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume[5].
-
-
Incubation:
Purification of the Labeled Protein
It is critical to remove the unconjugated "free" dye from the labeled protein to avoid high background signals in downstream applications[2].
-
Size Exclusion Chromatography (e.g., Sephadex G-25):
-
Equilibrate the column with elution buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the elution buffer. The protein-dye conjugate will elute first as a colored band, followed by the smaller, unconjugated dye[4].
-
-
Spin Columns:
-
Prepare the spin column according to the manufacturer's instructions, which typically involves removing the storage buffer and equilibrating the resin.
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge the column to collect the purified, labeled protein. The free dye will be retained in the resin[2].
-
Characterization of the Labeled Protein
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for Cy5, which is approximately 650 nm (A650)[2].
-
Calculate Concentrations:
-
Molar concentration of Cy5: [Cy5] (M) = A650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5, typically ~250,000 M⁻¹cm⁻¹)
-
Molar concentration of Protein: A correction factor is needed to account for the absorbance of the dye at 280 nm. [Protein] (M) = (A280 - (A650 * CF)) / ε_protein (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 650 nm. For Cy5, this is approximately 0.05. ε_protein is the molar extinction coefficient of the protein at 280 nm.)
-
-
Calculate Degree of Labeling (DOL): DOL = [Cy5] / [Protein]
An optimal DOL for many applications is typically between 2 and 4 to maximize fluorescence without causing self-quenching[2].
Signaling Pathways and Logical Relationships
The fundamental chemical reaction in this protocol is the acylation of a primary amine on the protein by the NHS ester of the Cy5 dye. This forms a stable amide bond.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Reaction Conditions | ||
| pH | 8.3 - 9.0 | The reaction is strongly pH-dependent; lower pH protonates the amine, preventing the reaction, while higher pH increases the rate of NHS ester hydrolysis[7][8]. |
| Temperature | Room Temperature or 4°C | Room temperature for shorter incubation times (e.g., 1 hour), or 4°C for longer incubations (e.g., overnight)[6]. |
| Incubation Time | 1 - 4 hours | Can be extended, for example, overnight at 4°C[1]. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a starting range and should be optimized for the specific protein and desired DOL. |
| Characterization | ||
| Cy5 Absorbance Max (λmax) | ~650 nm | |
| Cy5 Emission Max (λem) | ~670 nm | |
| Molar Extinction Coefficient (ε) of Cy5 | ~250,000 M⁻¹cm⁻¹ | At ~650 nm[9]. |
| Optimal Degree of Labeling (DOL) | 2 - 4 | A higher DOL can lead to fluorescence quenching[2]. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling | 1. Presence of primary amines (e.g., Tris, glycine) in the protein buffer. 2. Hydrolyzed (inactive) NHS ester. 3. Incorrect pH. | 1. Exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate)[4]. 2. Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use[5]. 3. Ensure the labeling buffer is at the optimal pH of 8.3-9.0[7][8]. |
| Over-labeling (High DOL) | 1. High dye-to-protein molar ratio. 2. Prolonged incubation time. | 1. Reduce the molar excess of the dye in the labeling reaction[2]. 2. Decrease the incubation time. |
| Precipitation of Protein | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling can alter protein properties. | 1. Ensure the volume of the dye stock solution is less than 10% of the total reaction volume. 2. Reduce the dye-to-protein molar ratio. |
| Presence of Free Dye After Purification | 1. Inefficient purification. 2. Overloading of the purification column. 3. Insufficient dialysis time or buffer changes. | 1. For small proteins, ensure the size exclusion resin has the appropriate fractionation range. 2. Do not exceed the column's loading capacity. 3. If using dialysis, ensure sufficient time and multiple changes of a large volume of buffer. |
Storage of Labeled Protein
Store the purified protein-dye conjugate under similar conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light to prevent photobleaching of the Cy5 dye[3][4]. Avoid repeated freeze-thaw cycles[4].
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS-ester-protein-labeling [protocols.io]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a highly effective amine-reactive fluorescent dye, for flow cytometry applications. The primary application detailed is the discrimination of live and dead cells, a critical step for accurate immunophenotyping and other flow cytometry-based assays.
Introduction
This compound is a near-infrared fluorescent dye functionalized with a succinimidyl ester (NHS ester) group.[1] This NHS ester reacts efficiently with primary amines on proteins to form stable covalent amide bonds.[2] The molecule incorporates two polyethylene (B3416737) glycol (PEG4) spacers, which enhance its hydrophilicity and biocompatibility.[1]
In flow cytometry, this dye serves as an excellent tool for viability staining. The principle lies in the integrity of the cell membrane. Live cells, with intact membranes, are impermeable to the dye, resulting in minimal staining of surface proteins.[3][4] In contrast, dead or dying cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[4][5] This covalent and irreversible labeling is stable through fixation and permeabilization procedures, making it compatible with intracellular staining protocols.[5][6][7]
Key Applications in Flow Cytometry
-
Live/Dead Cell Discrimination: Exclude non-viable cells from analysis to prevent false positives arising from non-specific antibody binding and increased autofluorescence.[3]
-
Monitoring Cell Viability: Assess the health of cell populations following drug treatment or other experimental manipulations.
-
Quality Control: Ensure the integrity of cell samples prior to downstream applications such as cell sorting.
Spectral Properties
The Cy5 fluorophore is a well-established dye in flow cytometry with spectral characteristics suitable for detection using standard instrument configurations.
| Parameter | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Recommended Laser | 633 nm (HeNe) or 647 nm (Krypton/Argon)[8][] |
| Emission Filter | 660/20 BP or similar[8] |
Experimental Protocols
Protocol 1: Live/Dead Cell Staining for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with this compound. Optimization of dye concentration and incubation time may be required for different cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), amine-free (e.g., Ca2+/Mg2+ free)
-
Cell sample (in single-cell suspension)
-
FACS Tubes (or microcentrifuge tubes)
-
Flow Cytometer
Procedure:
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a 1 mg/mL stock solution of the dye in anhydrous DMSO. This is equivalent to approximately a 1.08 mM stock solution (MW = 926.53 g/mol ).
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[11]
-
-
Cell Preparation:
-
Wash cells once with 1-2 mL of ice-cold, amine-free PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL. Ensure the cells are in a single-cell suspension.
-
-
Staining:
-
Dilute the dye stock solution in PBS to the desired working concentration. A starting concentration of 1 µM is recommended, but a titration from 0.5 µM to 5 µM is advised to determine the optimal concentration for your cell type.[12]
-
Add the diluted dye to the cell suspension. For example, add 1 µL of a 1 mM stock solution to 1 mL of cell suspension for a final concentration of 1 µM.
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature or on ice, protected from light.
-
-
Washing and Staining for other markers:
-
Wash the cells twice with 1-2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS). The protein in the buffer will quench any unreacted dye.
-
After washing, the cells can be stained with fluorescently conjugated antibodies for surface markers as per standard protocols.
-
If intracellular staining is required, proceed with your fixation and permeabilization protocol. The Cy5 signal from the dead cells will be retained.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Acquire events on the flow cytometer. The Cy5 signal should be detected in the far-red channel (e.g., using a 660/20 bandpass filter with a 633 nm or 647 nm laser).
-
Gate on the Cy5-negative population (live cells) for further analysis.
-
Quantitative Data Summary
The following table provides typical parameters and expected outcomes for live/dead cell discrimination using this compound.
| Parameter | Recommended Range | Expected Outcome |
| Dye Concentration | 0.5 - 5 µM | A clear separation between live (dim) and dead (bright) cell populations. |
| Incubation Time | 15 - 30 minutes | Sufficient time for the dye to penetrate dead cells and react with intracellular amines. |
| Incubation Temperature | 4°C to Room Temperature | Lower temperatures can slow down the reaction but may be preferable for preserving cell integrity. |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Optimal for efficient staining and washing. |
| Staining Index | > 10 | A high staining index indicates a robust separation between positive (dead) and negative (live) populations. |
Visualizations
Caption: Mechanism of live versus dead cell staining.
Caption: Step-by-step workflow for cell staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in live cells | Dye concentration is too high. | Perform a titration to find the optimal, lower dye concentration. |
| Inadequate washing. | Increase the number of wash steps after staining. | |
| Poor separation between live and dead cells | Dye concentration is too low. | Increase the dye concentration. |
| Dye has hydrolyzed. | Prepare fresh dye stock solution from powder. Ensure anhydrous DMSO is used and store aliquots properly. | |
| Amine-containing buffers (e.g., Tris) were used. | Ensure all buffers used for cell washing and staining are amine-free.[10][13] | |
| Low or no signal in dead cells | Incorrect filter set on the flow cytometer. | Verify that the correct laser and emission filters for Cy5 are in use. |
| Cell death has not occurred. | Include positive (e.g., heat-killed) and negative (live) controls to set the gates properly. |
References
- 1. This compound [myskinrecipes.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcd.ie [tcd.ie]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in fluorescence microscopy
Application Notes: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a high-performance, amine-reactive fluorescent dye designed for the stable labeling of biomolecules. This particular probe combines the renowned far-red fluorescent properties of Cyanine-5 (Cy5) with the practical benefits of a dual polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for efficiently forming a stable covalent amide bond with primary amines on proteins, antibodies, and other biomolecules.[1][2] The dual PEG4 linkers are a key feature, enhancing the hydrophilicity of the molecule. This increased water solubility helps to prevent aggregation, a common issue with cyanine (B1664457) dyes, and reduces non-specific binding during bioassays, leading to an improved signal-to-noise ratio.[3][4][5]
The Cy5 fluorophore is particularly advantageous for biological imaging because its excitation and emission occur in the far-red region of the spectrum (approximately 650 nm and 670 nm, respectively).[6][7] This spectral range minimizes autofluorescence from endogenous cellular components, which typically occurs at shorter wavelengths, thereby significantly enhancing detection sensitivity.[6][8] These properties make this compound an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[2][9]
Key Features and Advantages
-
Far-Red Emission: Minimizes background autofluorescence from biological samples, leading to a superior signal-to-noise ratio.[6]
-
High Molar Extinction Coefficient: Cy5 is known for its strong light absorption, contributing to bright fluorescent signals.[6]
-
Amine-Reactive NHS Ester: Allows for straightforward and efficient covalent labeling of proteins, antibodies, and other amine-containing molecules.[10]
-
Dual PEG4 Spacers: Significantly increases water solubility, reduces aggregation, and minimizes non-specific binding, which is crucial for sensitive assays.[3][4][11]
-
Photostability: Cy5 exhibits good photostability, allowing for robust imaging under prolonged exposure to excitation light, though the use of antifade reagents is always recommended.[1][8]
-
pH Insensitivity: Maintains fluorescent properties over a broad pH range (pH 4-10), ensuring reliable performance in various biological buffers.[12]
Quantitative Data Summary
The following table summarizes the key spectroscopic and physical properties of this compound and its core fluorophore. These values are essential for instrument setup and experimental design.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 - 651 nm | [6][13][14] |
| Emission Maximum (λem) | ~666 - 670 nm | [1][6][13] |
| Molar Extinction Coeff. (ε) | ~250,000 M⁻¹cm⁻¹ (for Cy5 core) | [6][13] |
| Quantum Yield (Φ) | ~0.2 - 0.27 (for Cy5 core) | [6][13] |
| Molecular Weight | 926.53 g/mol | [2] |
| Recommended Laser Lines | 633 nm, 647 nm | [6] |
| Common Emission Filter | 660/20 nm | [6] |
Experimental Protocols
Protocol 1: Antibody/Protein Labeling
This protocol describes the covalent labeling of an antibody with this compound.
1. Preparation of Antibody and Reagents:
-
Antibody Buffer Exchange: The antibody solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS. The antibody concentration should ideally be 2-10 mg/mL for efficient labeling.[12][15]
-
Reaction Buffer: Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0.[10]
-
Dye Reconstitution: Immediately before use, dissolve the lyophilized this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[12]
2. Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.[10]
-
Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[10][16]
-
Add the calculated volume of the Cy5-PEG-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[16]
3. Purification of the Labeled Antibody:
-
Remove unreacted, free dye from the antibody conjugate using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[10] Follow the manufacturer's instructions for column equilibration and sample application.
-
Collect the purified, labeled antibody.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.
-
Calculate the DOL using the following formula:
-
DOL = (A650 × ε_protein) / [(A280 - (A650 × 0.05)) × ε_dye]
-
Where:
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
0.05 is the correction factor for the dye's absorbance at 280 nm.
-
-
An optimal DOL for most applications is typically between 2 and 7.[10]
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for staining fixed and permeabilized cells with a Cy5-labeled antibody.
1. Cell Preparation:
-
Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Aspirate the culture medium and wash the cells three times with PBS.[17]
2. Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[17]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is necessary for intracellular targets.[17]
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour at room temperature.
-
Dilute the Cy5-labeled primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified, dark chamber.[17]
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protecting from light.[8]
4. Mounting and Imaging:
-
(Optional) Counterstain nuclei with a suitable dye like DAPI.
-
Wash the cells two times with PBS.[8]
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
-
Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., Ex: 620-650 nm, Em: 660-720 nm).[8]
Visualizations
Experimental and Logical Workflows
References
- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Technique | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. ICC/IF Protocol | Antibodies.com [antibodies.com]
Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent dye equipped with a polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. This combination of features makes it an ideal candidate for in vivo imaging applications. The Cy5 fluorophore emits in the NIR window (650-900 nm), a range where tissue autofluorescence is minimized and light penetration is maximized, leading to high signal-to-background ratios in deep tissues. The hydrophilic PEG spacer enhances the biocompatibility and solubility of the labeled molecule, reduces non-specific binding, and can prolong circulation half-life. The NHS ester allows for the covalent conjugation of the dye to primary amines on biomolecules such as antibodies, peptides, and proteins, enabling targeted imaging of specific biological processes and structures in vivo.
These application notes provide an overview of the use of this compound in preclinical in vivo imaging, with a focus on tumor imaging and biodistribution studies. Detailed protocols for antibody conjugation and in vivo imaging procedures are provided to guide researchers in their experimental design.
Key Applications
-
Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, facilitating studies on tumor growth, metastasis, and therapeutic response.
-
Biodistribution Studies: Tracking the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules in various organs and tissues over time.
-
Sentinel Lymph Node (SLN) Mapping: Identifying the primary lymph node(s) to which cancer cells are most likely to spread from a primary tumor, which is crucial for surgical guidance in oncology.
Quantitative Data
The following tables summarize typical quantitative data obtained in preclinical in vivo imaging studies using Cy5-labeled targeting molecules. While specific values will vary depending on the animal model, targeting ligand, and imaging system, these tables provide a representative overview.
Table 1: Illustrative Biodistribution of a Cy5.5-Labeled Nanoparticle 24 hours Post-Injection. [1]
| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) |
| Liver | 15.2 ± 3.1 |
| Spleen | 8.5 ± 1.7 |
| Kidneys | 5.1 ± 0.9 |
| Lungs | 2.3 ± 0.5 |
| Heart | 1.0 ± 0.2 |
| Tumor | 10.7 ± 2.2 |
| Muscle | 0.8 ± 0.1 |
| Brain | 0.2 ± 0.05 |
Table 2: Example Tumor-to-Background Ratios (TBR) for a Cy5-Labeled Antibody Targeting HER2-Positive Tumors.
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio |
| 4 hours | 2.5 ± 0.5 | 0.8 ± 0.2 |
| 24 hours | 4.8 ± 0.9 | 1.5 ± 0.4 |
| 48 hours | 5.2 ± 1.1 | 1.8 ± 0.5 |
| 72 hours | 4.5 ± 0.8 | 1.6 ± 0.4 |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be investigated using this compound labeled probes.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the labeling of a protein, such as an antibody, with the amine-reactive this compound.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as they will compete with the labeling reaction.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the dye solution to the antibody solution.
-
The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific antibody and desired degree of labeling (DOL). A 10-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis.
-
For gel filtration, the first colored band to elute is the labeled antibody. The second, slower-moving band is the free dye.
-
For dialysis, dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 - (A650 × CF280)] / ε_protein
-
DOL = A650 / (ε_Cy5 × Protein Concentration)
-
Where:
-
A280 and A650 are the absorbances at 280 nm and ~650 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_Cy5 is the molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
-
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging of a tumor-bearing mouse using an antibody labeled with this compound.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Cy5-labeled antibody
-
Sterile PBS or saline for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system. Acquire a baseline image to assess autofluorescence.
-
-
Probe Administration:
-
Dilute the Cy5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-10 nmol per mouse.
-
Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle in the contralateral flank) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and assess biodistribution.
-
Quantify the fluorescence intensity in each organ by drawing ROIs. The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve with known concentrations of the labeled antibody.
-
Conclusion
This compound is a versatile and powerful tool for in vivo imaging in preclinical research. Its favorable optical properties, enhanced biocompatibility due to PEGylation, and straightforward conjugation chemistry make it suitable for a wide range of applications, from fundamental cancer biology to the development of new diagnostic and therapeutic agents. The protocols and data presented here provide a foundation for researchers to design and execute robust and informative in vivo imaging studies. Optimization of labeling conditions and imaging parameters for each specific application is recommended to achieve the best possible results.
References
Optimizing Labeling Reactions with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of biomolecules is paramount. This document provides a comprehensive guide to the optimal buffer conditions and protocols for labeling reactions using the amine-reactive fluorescent dye, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this reagent enhances its water solubility and biocompatibility, minimizing aggregation and non-specific binding. Adherence to the outlined protocols will facilitate robust and reproducible conjugation of Cy5 to proteins, antibodies, and other amine-containing molecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
I. Critical Parameters for Optimal Labeling
The success of the labeling reaction is critically dependent on several key parameters, primarily the reaction buffer's pH and composition, as well as the concentrations of the protein and the dye.
1.1 pH of the Reaction Buffer:
The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is between 8.2 and 8.5.[1][2][3] At a lower pH, the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) are protonated, rendering them unreactive towards the NHS ester.[4][5] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is accelerated, which reduces the labeling efficiency.[4][5] For sensitive proteins like IgM antibodies, which may denature at slightly alkaline pH, a near-neutral pH (7.2-7.5) can be used, although this will require a significantly higher dye-to-protein molar ratio and may result in lower labeling efficiency.[6]
1.2 Buffer Composition:
The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with the labeling reaction as they will compete with the target biomolecule for the NHS ester.[3][6][7]
Recommended Buffers:
-
0.1 M Sodium Borate, pH 8.5[10]
1.3 Protein and Dye Concentration:
The efficiency of the labeling reaction is strongly influenced by the concentration of the protein. A higher protein concentration generally leads to increased labeling efficiency.[11] It is recommended to use a protein concentration of at least 2 mg/mL, with optimal results often achieved at concentrations between 5 and 10 mg/mL.[3][7]
The molar ratio of the Cy5 dye to the protein is another critical factor that needs to be optimized for each specific protein and application. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[12] The optimal degree of labeling (DOL), which is the average number of dye molecules per protein, is typically between 2 and 7 for antibodies.[12] Over-labeling can lead to protein aggregation and fluorescence quenching.[3][11]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful this compound labeling reactions.
Table 1: Recommended Buffer Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.2 - 8.5 | Optimal for primary amine reactivity and minimal NHS ester hydrolysis.[1][2][3] |
| 7.2 - 7.5 | For pH-sensitive proteins (e.g., IgM), but requires higher dye molar excess.[6] | |
| Buffer Type | 0.1 M Sodium Bicarbonate | Commonly used and effective.[4][8][9] |
| 0.1 M Sodium Phosphate | Suitable, especially for reactions closer to neutral pH.[4][6] | |
| 0.1 M Sodium Borate | An alternative buffer for alkaline conditions.[10] | |
| Additives to Avoid | Primary amines (Tris, glycine) | Compete with the labeling reaction.[3][6][7] |
| Ammonium ions | React with the NHS ester.[7] | |
| Sodium azide (B81097) (>3 mM) | Can interfere with the reaction at higher concentrations.[7][10] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations (5-10 mg/mL) improve labeling efficiency.[3][7] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Starting point for optimization.[9][12] |
| 50:1 to 100:1 | For labeling at near-neutral pH (e.g., IgM).[6] | |
| Reaction Time | 1 - 4 hours | At room temperature.[8] |
| Overnight | On ice.[8] | |
| Reaction Temperature | Room Temperature | For standard reactions.[8] |
| 4°C | For sensitive proteins or to slow down hydrolysis.[9] |
III. Experimental Protocols
This section provides a detailed protocol for the labeling of a typical IgG antibody with this compound.
3.1 Materials:
-
Purified IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][12]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[12]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[13]
3.2 Reagent Preparation:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer such as PBS (pH 7.2-7.4).[12] Adjust the antibody concentration to 2-10 mg/mL.
-
Reaction Buffer Preparation (1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.[12]
-
Cy5 Dye Stock Solution (10 mg/mL): Allow the vial of this compound to warm to room temperature before opening.[12] Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. This solution should be prepared fresh immediately before use.[9][12]
3.3 Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to your antibody solution to raise the pH to approximately 8.3-8.5. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[12]
-
Calculate the required volume of the Cy5 dye stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).
-
While gently vortexing the antibody solution, slowly add the calculated volume of the Cy5 dye stock solution.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[7]
3.4 Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
3.5 Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be visually apparent as a colored solution.
3.6 Determination of Degree of Labeling (DOL):
The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).[12]
IV. Visualizing the Workflow and Logic
The following diagrams illustrate the key chemical reaction and the experimental workflow.
Caption: Chemical reaction between a primary amine on a protein and the Cy5-PEG-NHS ester.
Caption: Step-by-step experimental workflow for labeling antibodies with Cy5-PEG-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. acebiolab.com [acebiolab.com]
- 5. interchim.fr [interchim.fr]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. abpbio.com [abpbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Near-Infrared (NIR) Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent probe designed for the covalent labeling of biomolecules. This molecule incorporates the well-established Cy5 fluorophore, which emits in the NIR spectrum (approximately 650-670 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2][3] The presence of two polyethylene (B3416737) glycol (PEG4) linkers enhances its hydrophilicity and biocompatibility.[4][5][6] This modification helps to reduce non-specific binding and aggregation of the labeled biomolecules in aqueous environments.[4][6] The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on proteins, antibodies, peptides, and other biomolecules.[1][3][5] These characteristics make this compound a valuable tool for a range of applications, including in vitro fluorescence microscopy, flow cytometry, and in vivo imaging.[5]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below, with a comparison to the non-PEGylated Cy5-NHS ester to highlight the impact of the PEG linkers.
Table 1: Physicochemical Properties
| Property | This compound | Cy5-NHS Ester | Reference |
| Molecular Weight | 926.53 g/mol | ~739.86 - 1050.97 g/mol | [1][3][5][7] |
| Molecular Formula | C₄₉H₆₈ClN₃O₁₂ | C₃₈H₄₆N₃O₁₁S₃ (example) | [1][5][7] |
| Solubility | Enhanced aqueous solubility | Soluble in organic solvents (DMSO, DMF), limited water solubility | [1][4] |
| Reactivity | NHS ester reacts with primary amines | NHS ester reacts with primary amines | [3][5] |
| Storage | -20°C, protect from light | -20°C, protect from light | [1][7] |
Table 2: Spectroscopic Properties
| Property | This compound (or similar PEGylated Cy5) | Cy5-NHS Ester | Reference |
| Excitation Maximum (λex) | ~649 - 650 nm | ~646 - 649 nm | [1][4][8] |
| Emission Maximum (λem) | ~667 - 691 nm | ~662 - 671 nm | [1][4][8] |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [1][4][8] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated Cy5) | ~0.2 | [4] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol details the covalent attachment of the Cy5 dye to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[9][10]
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and stir bars
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of an 8-fold molar excess of the dye is recommended for mono-labeling.[9][10]
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[11]
-
Collect the fractions containing the labeled protein (the first colored band to elute).
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C in aliquots for long-term storage.[13]
-
Caption: Workflow for labeling proteins with this compound.
Protocol 2: In Vitro Cell Imaging
This protocol provides a general guideline for staining and imaging cells with a Cy5-labeled biomolecule.
Materials:
-
Cy5-labeled protein/antibody
-
Cells cultured on glass coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If targeting an intracellular protein, permeabilize the cells for 10 minutes. Wash three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.
-
Dilute the Cy5-labeled biomolecule to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted conjugate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate laser lines and emission filters for Cy5.
-
Protocol 3: In Vivo NIR Fluorescence Imaging
This protocol outlines a general procedure for in vivo imaging in a mouse model.
Materials:
-
Cy5-labeled targeting molecule (e.g., antibody, peptide)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia
-
Sterile PBS or other appropriate vehicle for injection
Procedure:
-
Animal and Probe Preparation:
-
Probe Administration and Imaging:
-
Acquire a baseline image of the anesthetized animal before probe injection to assess autofluorescence.[2]
-
Administer the probe, typically via intravenous (tail vein) injection.[2]
-
Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window and track biodistribution.[2]
-
Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[2]
-
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PROTAC linker | CAS# 2107273-30-1 | InvivoChem [invivochem.com]
- 8. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. jenabioscience.com [jenabioscience.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Live-Cell Imaging with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a near-infrared fluorescent probe, in live-cell imaging. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in living systems.[1][2]
Introduction
This compound is a cyanine-based fluorescent dye designed for robust performance in aqueous environments, crucial for biological imaging.[1] Its fluorescence in the far-red region of the spectrum is advantageous due to reduced autofluorescence from endogenous molecules.[1][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[4][5] This covalent labeling strategy is widely used for preparing fluorescently tagged proteins, antibodies, peptides, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[4][5][6]
The dual PEG4 linkers in this compound improve its water solubility and can reduce non-specific binding and aggregation, which are common issues with cyanine (B1664457) dyes.[7][8] These properties make it particularly suitable for applications in live-cell imaging where maintaining the native state and function of the labeled molecule is critical.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related Cy5 NHS esters.
| Parameter | Value | Notes | References |
| Excitation Maximum (λex) | ~646 - 651 nm | Optimal for 633 nm or 647 nm laser lines. | [1][3][9] |
| Emission Maximum (λem) | ~662 - 670 nm | In the far-red region to minimize autofluorescence. | [1][3][9][10][11] |
| Molar Extinction Coefficient (ε) | ~170,000 - 250,000 cm⁻¹M⁻¹ | Varies slightly based on the specific Cy5 derivative. | [1][9][12] |
| Quantum Yield (Φ) | ~0.2 | Typical value for Cy5 dyes. | [1][8] |
| Optimal pH for Labeling | 8.0 - 9.0 | Critical for the reaction between the NHS ester and primary amines. | [13][14] |
| Recommended Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Should be optimized for the specific protein and desired degree of labeling. | [4][15] |
| Protein Concentration for Labeling | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [11][15][16] |
| Reaction Time | 1 - 4 hours at room temperature or overnight on ice | Longer incubation can increase labeling efficiency. | [14] |
| Storage Conditions (Unconjugated Dye) | -20°C, desiccated, protected from light | [4][17] | |
| Storage Conditions (Conjugate) | 4°C for short-term, -20°C or -80°C in aliquots for long-term | Avoid repeated freeze-thaw cycles. Protect from light. | [16] |
Experimental Protocols
Protocol for Labeling Proteins with this compound
This protocol describes the covalent labeling of proteins (e.g., antibodies) with this compound.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)[15]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15][18]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[14][18]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[4]
-
Purification Column (e.g., Sephadex G-25) or dialysis equipment[15][16][18]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in the reaction buffer to a concentration of 2-10 mg/mL.[11][15]
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[11]
-
Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate if necessary.[1][4]
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
While gently stirring or vortexing, slowly add the calculated amount of the dye solution to the protein solution.[15] The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[4][15]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[14][16][18]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or spin concentrators.[11][16]
-
Collect the fractions containing the fluorescently labeled protein. A successful conjugation will be indicated by a visible blue color.[14]
-
-
Characterization of the Conjugate (Optional but Recommended):
Protocol for Live-Cell Imaging
This protocol provides a general guideline for imaging live cells using a protein labeled with this compound.
Materials:
-
Live cells cultured on an appropriate imaging dish or plate
-
Cy5-labeled protein conjugate in a physiologically compatible buffer (e.g., PBS or cell culture medium)
-
Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[15] and a live-cell imaging chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate the cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Labeling Live Cells:
-
Prepare a working solution of the Cy5-labeled protein conjugate in pre-warmed cell culture medium. The optimal concentration will depend on the target and should be determined empirically, but a starting range of 1-10 µg/mL is common.
-
Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent conjugate.
-
Incubate the cells for a predetermined period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The incubation time will vary depending on the specific biological process being studied (e.g., receptor internalization).
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound conjugate and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Place the imaging dish on the microscope stage within the live-cell imaging chamber.
-
Locate the cells using brightfield or DIC microscopy.
-
Acquire fluorescence images using the appropriate Cy5 filter set (e.g., Excitation: 640 nm, Emission: 680 nm).[15]
-
Use the lowest possible laser power and shortest exposure times to minimize phototoxicity and photobleaching, especially for long-term time-lapse imaging.
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling a protein with this compound and subsequent live-cell imaging.
Signaling Pathway Example: Antibody-Mediated Receptor Internalization
The following diagram illustrates a common application for antibody-Cy5 conjugates: tracking the internalization of a cell surface receptor. For example, an antibody targeting a receptor like the Epidermal Growth Factor Receptor (EGFR) can be labeled with Cy5 to visualize its binding and subsequent endocytosis.
Caption: Visualization of antibody-mediated receptor internalization using a Cy5-labeled antibody.
Applications and Considerations
Applications:
-
Receptor Trafficking: Tracking the internalization, recycling, and degradation of cell surface receptors.
-
Protein Localization: Determining the subcellular localization of a protein of interest.
-
Drug Delivery: Visualizing the cellular uptake and distribution of antibody-drug conjugates or other protein-based therapeutics.[6]
-
Cellular Uptake Studies: Quantifying the internalization of labeled biomolecules by cells.
-
Flow Cytometry: Identifying and sorting cells based on the presence of a target protein on the cell surface.[3][6]
Considerations:
-
Phototoxicity: The far-red excitation of Cy5 is generally less phototoxic to cells than shorter wavelength fluorophores. However, it is always advisable to use the lowest possible laser power and exposure times.
-
Photostability: Cy5 is a relatively photostable dye, but for long-term imaging, photobleaching can still occur.[4]
-
Degree of Labeling (DOL): An excessively high DOL can lead to fluorescence quenching and may also interfere with the biological activity of the labeled protein.[12] It is crucial to optimize the DOL for each specific application.
-
Non-specific Binding: The PEG linkers are designed to minimize non-specific binding. However, proper washing steps are still essential for achieving a good signal-to-noise ratio.
-
Controls: Appropriate controls, such as imaging unlabeled cells or cells treated with a non-specific, isotype-matched antibody-Cy5 conjugate, are critical for validating the specificity of the observed fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. acebiolab.com [acebiolab.com]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 for Peptide and Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent designed for the covalent attachment of the cyanine (B1664457) dye Cy5 to biomolecules. This reagent is particularly useful for labeling peptides and oligonucleotides, enabling their detection and tracking in various biological applications. The molecule features a Cy5 fluorophore, a reactive N-hydroxysuccinimide (NHS) ester group, and two polyethylene (B3416737) glycol (PEG4) spacers. The NHS ester selectively reacts with primary amines on peptides (N-terminus and lysine (B10760008) side chains) and amine-modified oligonucleotides to form stable amide bonds.[1][2][3][4] The hydrophilic PEG spacers enhance the solubility of the dye in aqueous buffers, reduce steric hindrance, and minimize non-specific binding of the labeled biomolecule.[5][6]
Cy5 is a far-red fluorescent dye, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration.[7][8][9] Labeled peptides and oligonucleotides are powerful tools for investigating protein-protein interactions, receptor-ligand binding, cellular transport, and for developing diagnostic assays.[10]
Chemical Properties and Spectroscopic Data
The key characteristics of this compound and the resulting Cy5-labeled biomolecules are summarized below. It is important to note that the exact spectroscopic properties can be influenced by the local environment of the dye after conjugation to a biomolecule.[11]
| Property | Value | Reference(s) |
| Molecular Weight | 926.53 g/mol | [5][12] |
| Chemical Formula | C₄₉H₆₈ClN₃O₁₂ | [5][12] |
| Excitation Maximum (λex) | ~646 - 650 nm | [6][9][13] |
| Emission Maximum (λem) | ~662 - 670 nm | [6][9][13] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ (for Cy5) | [6][13] |
| Quantum Yield (Φ) | ~0.2 (for unconjugated Cy5) | [6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2][4] |
| Target Functional Group | Primary amines (-NH₂) | [1][2][4] |
| Recommended Reaction pH | 7.2 - 8.5 | [4][7] |
Experimental Workflows and Signaling Pathways
General Labeling Workflow
The general workflow for labeling peptides or oligonucleotides with this compound involves dissolving the biomolecule and the dye, mixing them in an appropriate buffer, allowing the reaction to proceed, and then purifying the labeled conjugate.
NHS Ester-Amine Reaction Mechanism
The labeling reaction is a nucleophilic acyl substitution where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][2]
Detailed Experimental Protocols
Protocol 1: Peptide Labeling
This protocol provides a general guideline for labeling a peptide with this compound. The optimal conditions may need to be determined empirically for each specific peptide.
Materials:
-
Peptide containing at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5, or phosphate-buffered saline, PBS, pH 7.2-7.4)[7]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][7]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[2]
-
Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25, or reverse-phase HPLC)[7][14]
Procedure:
-
Prepare the Peptide Solution:
-
Prepare the Dye Solution:
-
Equilibrate the vial of this compound to room temperature before opening to avoid moisture condensation.[15]
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[15]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A starting point is a 10- to 20-fold molar excess of the dye to the peptide.[7][15] The optimal ratio may need to be determined empirically.
-
Slowly add the dissolved dye solution to the peptide solution while gently vortexing or stirring.[16]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7] Alternatively, the reaction can be carried out for 2 hours on ice.[15]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as 1 M Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the Cy5-labeled peptide from unreacted dye and byproducts using a suitable purification method.
-
For peptides, reverse-phase HPLC is often the method of choice as it provides high resolution.
-
Alternatively, size-exclusion chromatography (e.g., a Sephadex G-25 column) can be used to separate the labeled peptide from the smaller, unreacted dye molecules.[7]
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and ~650 nm (for Cy5).
-
Store the purified, labeled peptide at -20°C or -80°C, protected from light.[17]
-
Protocol 2: Oligonucleotide Labeling
This protocol is for labeling an oligonucleotide that has been synthesized with a primary amine modification (e.g., Amino-Modifier C6).
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate, pH 8.5)[3][16]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration that is typically between 0.3 and 0.8 mM. For a 0.2 µmole synthesis scale, dissolving in 500 µL is a common starting point.[3]
-
-
Prepare the Dye Solution:
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, dissolve the dye in a small amount of anhydrous DMSO or DMF.[3]
-
-
Labeling Reaction:
-
A 5- to 10-fold molar excess of the NHS ester is typically used.[3]
-
Add the dye solution to the oligonucleotide solution.
-
Gently vortex the mixture and incubate for at least 2 hours at room temperature in the dark. The reaction can also be left overnight.
-
-
Purification:
-
Purify the Cy5-labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides.
-
Dual HPLC purification is highly recommended for post-synthetic conjugation to ensure high purity.[13][14] The first HPLC run removes truncated oligonucleotide sequences, and the second run after labeling removes excess dye and any remaining unlabeled oligonucleotides.[14]
-
Gel filtration can also be used as an alternative purification method.
-
-
Characterization and Storage:
-
Confirm successful labeling and purity using analytical HPLC and/or mass spectrometry.
-
Quantify the concentration of the labeled oligonucleotide using UV-Vis spectroscopy.
-
Store the purified, labeled oligonucleotide lyophilized or in a suitable buffer at -20°C, protected from light.[13]
-
Applications of Cy5-Labeled Peptides and Oligonucleotides
Cy5-labeled biomolecules are versatile tools used in a wide range of applications.
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor dye in FRET pairs (e.g., with Cy3 as the donor) to study molecular interactions, such as protein-protein interactions or conformational changes in peptides.[9]
-
In Vivo Imaging: The near-infrared fluorescence of Cy5 allows for deep tissue imaging with reduced background, making it suitable for tracking the distribution of labeled peptides or oligonucleotides in living organisms.[8]
-
Fluorescence Microscopy: Labeled biomolecules can be used to visualize cellular structures, track receptor internalization, and study the localization of molecules within cells.[9][]
-
Diagnostic Assays: Cy5-labeled probes are employed in various diagnostic platforms, including microarrays and fluorescence in situ hybridization (FISH), for the detection of specific biomarkers or nucleic acid sequences.[8][11][19]
-
Flow Cytometry: Labeled peptides or oligonucleotides can be used to identify and sort specific cell populations based on their binding to cell surface receptors or intracellular targets.[10]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | PROTAC linker | CAS# 2107273-30-1 | InvivoChem [invivochem.com]
- 13. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. jenabioscience.com [jenabioscience.com]
- 19. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antibody Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for successfully labeling antibodies using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of Cy5-NHS ester to antibody for labeling?
The optimal molar excess, which is the molar ratio of the NHS ester to the antibody, is critical for achieving the desired Degree of Labeling (DOL).[1] This ratio is empirical and should be optimized for each specific antibody and application.[1] Factors influencing the ideal ratio include antibody concentration, the number of available primary amines on the antibody, and the desired final DOL.[1] For many antibodies, a final DOL of 3-7 dyes per antibody is often optimal.[1][2]
Table 1: Recommended Starting Molar Excess Ratios for Antibody Labeling
| Antibody Concentration | Recommended Starting Molar Excess (Dye:Antibody) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling kinetics.[1] |
| 1-5 mg/mL | 10-20 fold | This is a common concentration range for antibody labeling experiments.[1][2] |
| < 1 mg/mL | 20-50 fold | A higher excess is required to compensate for slower reaction kinetics at lower concentrations.[1] |
Q2: What is the ideal pH for the labeling reaction?
The reaction between an NHS ester and a primary amine on an antibody is highly pH-dependent.[3] The optimal pH range is typically between 7.2 and 8.5.[1][4][] A pH below 7.2 can lead to the protonation of primary amines (-NH3+), making them non-reactive.[6] Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired labeling reaction and reduces efficiency.[3][6] For many protocols, a pH of 8.3-8.5 is recommended for optimal modification.[3]
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that is free of primary amines.[4] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible because they contain primary amines that will compete with the antibody for reaction with the Cy5-NHS ester, leading to significantly reduced labeling efficiency.[4][7]
Table 2: Recommended Buffers for NHS Ester Labeling
| Recommended Buffer | Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | A common and effective choice. The reaction may be slower but hydrolysis is also reduced.[8] |
| Sodium Bicarbonate Buffer | 0.1 M | 8.3 - 9.0 | Often recommended for optimal reaction speed.[2][3] |
| Borate Buffer | 0.1 M | 8.0 - 9.0 | An alternative amine-free buffer.[7] |
| HEPES Buffer | 0.1 M | 7.2 - 8.2 | Another suitable amine-free option.[7] |
Q4: How do I prepare my antibody for labeling?
The antibody must be in an appropriate amine-free buffer and at a suitable concentration (ideally >1 mg/mL).[4] If the antibody solution contains interfering substances like Tris, glycine, sodium azide, or stabilizing proteins such as bovine serum albumin (BSA) or gelatin, it must be purified before labeling.[2][9] This can be accomplished through methods like dialysis against the reaction buffer (e.g., PBS, pH 7.4) or by using a desalting or antibody clean-up kit.[2][9]
Experimental Workflow and Chemical Reaction
The following diagrams illustrate the overall experimental workflow for antibody labeling and the underlying chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Our aim is to help you overcome common challenges and achieve optimal labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with this compound is very low. What are the primary causes and how can I improve it?
Low labeling efficiency is a frequent issue that can stem from several factors related to reaction conditions, buffer composition, and the properties of the target molecule.
A. Reaction Conditions: The reaction between the NHS ester and a primary amine is highly dependent on the experimental setup.[1]
-
pH: The optimal pH range for this reaction is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and unavailable for reaction. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1]
-
Temperature and Incubation Time: Reactions are generally performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation time.[1]
-
Concentration: Low concentrations of the protein or the dye can lead to less efficient labeling due to the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.
B. Buffer Composition: The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1] Opt for amine-free buffers like phosphate-buffered saline (PBS), MES, or HEPES.
C. Target Molecule Properties:
-
Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) residues) on the surface of your protein must be accessible to the NHS ester for the reaction to occur. Steric hindrance can impede efficient labeling.[1]
-
Protein Purity: Impurities within the protein sample can interfere with the labeling reaction.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. If the reaction is slow, a longer incubation at room temperature might be beneficial.
-
Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the this compound.
-
Ensure Amine-Free Buffer: Confirm that your buffer does not contain primary amines. If necessary, perform a buffer exchange.
-
Assess Protein Purity: Use highly purified protein for your labeling reactions.
Q2: How can I determine the efficiency of my labeling reaction?
To quantify the efficiency of your labeling reaction, you need to determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.[1] A common method for this is spectrophotometry.
Experimental Protocol: Determining Degree of Labeling (DOL) by Spectrophotometry
-
Remove Unbound Dye: It is crucial to remove all non-conjugated dye before measuring absorbance. This can be achieved through methods like dialysis or gel filtration.
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the Cy5 dye (~650 nm).
-
-
Calculate Protein Concentration: The Cy5 dye also absorbs light at 280 nm, so a correction factor (CF) is needed to obtain the accurate protein absorbance.
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
-
Calculate Degree of Labeling:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
| Parameter | Description | Value/Note |
| A280 | Absorbance of the labeled protein at 280 nm. | Measured experimentally. |
| A_max | Absorbance of the labeled protein at the dye's λmax (~650 nm). | Measured experimentally. |
| CF | Correction Factor (A280 of dye / A_max of dye). | For standard Cy5 NHS ester, this is approximately 0.04 .[2] This value can be used as an estimate for this compound. |
| ε_protein | Molar extinction coefficient of the protein (M⁻¹cm⁻¹). | This value is specific to your protein. |
| ε_dye | Molar extinction coefficient of the dye (M⁻¹cm⁻¹). | For a structurally similar PEGylated Cy5, a value of ~170,000 M⁻¹cm⁻¹ can be used as an approximation. |
Q3: My protein precipitates after the labeling reaction. What could be the cause and how can I resolve it?
Protein precipitation after labeling can be caused by a couple of factors:
-
Over-labeling: The addition of too many dye molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in its solubility.[1]
-
Hydrophobic Labels: While the PEG linkers in this compound are designed to increase hydrophilicity, excessive labeling can still lead to aggregation.
Troubleshooting Steps:
-
Reduce Molar Excess: Decrease the molar ratio of the this compound to your protein in the labeling reaction to reduce the DOL.[1]
-
Optimize Reaction Time: Shorten the incubation time to limit the extent of the labeling reaction.[1]
-
Use a More Hydrophilic Dye: If precipitation persists and your application allows, consider a dye with even greater hydrophilicity.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer. This is the optimal pH range for the reaction between the NHS ester and primary amines.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.[3] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted dye and reaction by-products by running the solution through a desalting column or by dialysis.
-
Determine the Degree of Labeling: Follow the spectrophotometric protocol described in Q2 to quantify the labeling efficiency.
-
Store the Labeled Protein: Store the purified conjugate under the same conditions that are optimal for the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Visualizations
Chemical Reaction and Troubleshooting Workflow
Caption: Key chemical reaction and a logical workflow for troubleshooting.
Decision Tree for Optimizing Labeling Conditions
Caption: A decision tree to guide the optimization of labeling conditions.
References
Improving signal-to-noise ratio in experiments with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, attached to an N-hydroxysuccinimide (NHS) ester via a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester group reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable covalent bonds. The PEG spacer enhances solubility and reduces non-specific binding. Its primary applications include fluorescently labeling proteins, antibodies, and other biomolecules for use in techniques like fluorescence microscopy, flow cytometry, and immunoassays.
Q2: What are the spectral properties of Cy5?
Cy5 is a far-red fluorescent dye with a typical excitation maximum around 649-651 nm and an emission maximum around 666-670 nm.[1] Using a far-red dye like Cy5 is advantageous as it helps minimize autofluorescence from cells and tissues, which is typically lower in this spectral region.[1]
Q3: What is the optimal Degree of Labeling (DOL) for Cy5 conjugates?
The optimal Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is typically between 2 and 4 for Cy5.[2] A DOL in this range generally maximizes the fluorescence signal without causing self-quenching, which can occur at higher labeling densities.[2] For antibody conjugations, a DOL of 3 to 7 is often recommended.[1]
Q4: How should I store this compound?
The dye powder should be stored at -20°C, protected from light and moisture.[3][4][5] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C in the dark.[3][6]
Q5: Is the fluorescence of Cy5 sensitive to pH?
The fluorescence intensity of Cy5 is generally stable across a pH range of 3 to 10.[3] However, the NHS ester-amine labeling reaction is highly pH-dependent.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on improving the signal-to-noise ratio.
Issue 1: High Background or Non-Specific Staining
A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.
Question: Why is my background signal so high?
Answer: High background fluorescence can arise from several factors:
-
Presence of free dye: Unconjugated Cy5 dye that was not removed after the labeling reaction can bind non-specifically to cellular components.[1][2]
-
High conjugate concentration: Using too high a concentration of the Cy5-labeled molecule can lead to non-specific binding.[1][7]
-
Insufficient washing: Inadequate washing after staining can leave unbound conjugates in the sample.[1]
-
Autofluorescence: Endogenous fluorescence from the cells or tissue can contribute to the background.[8]
Solutions:
| Solution | Detailed Steps |
| Ensure Complete Removal of Free Dye | After the labeling reaction, it is critical to purify the conjugate to remove all unconjugated dye. Common methods include spin column/gel filtration chromatography or dialysis.[2][12] |
| Optimize Conjugate Concentration | Perform a titration experiment to determine the lowest concentration of your Cy5-conjugate that provides a strong specific signal with minimal background.[1] |
| Increase Wash Steps | Extend the duration or increase the number of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to thoroughly remove unbound antibodies or conjugates.[1] |
| Use an Effective Blocking Buffer | For immunofluorescence, use a blocking buffer such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody to prevent non-specific antibody binding.[1][3] |
| Control for Autofluorescence | Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[1] If autofluorescence is high, photobleaching the sample before staining can be an effective method to reduce it.[13] |
Issue 2: Weak or No Specific Signal
A weak signal can be difficult to distinguish from background noise.
Question: I'm not seeing a signal, or it's very weak. What could be the problem?
Answer: A weak or absent signal can be due to several reasons:
-
Failed labeling reaction: The conjugation of the Cy5 dye to the biomolecule may have been inefficient or failed completely. This can be due to an inappropriate buffer (containing primary amines like Tris), incorrect pH, or hydrolyzed NHS ester.[14][15][16]
-
Low target expression: The target molecule you are trying to detect may be present at very low levels in your sample.[17]
-
Over-labeling causing quenching: A very high degree of labeling (DOL > 8) can lead to self-quenching of the Cy5 fluorophores, resulting in a weaker signal.[2]
-
Photobleaching: Cy5 can be susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[3]
-
Incorrect imaging settings: The microscope's laser lines, filters, and detector settings may not be optimized for Cy5.[1][3]
Solutions:
| Solution | Detailed Steps |
| Verify Labeling Reaction | Ensure the labeling buffer is free of primary amines and has a pH of 8.3-8.5.[14][16] Use fresh, high-quality this compound, as the NHS ester can hydrolyze over time, especially in the presence of moisture.[18][19] |
| Confirm Target Expression | Use a validated method, such as western blotting or including a positive control cell line or tissue, to confirm that your target is expressed in the sample.[1] For low-expression targets, consider signal amplification strategies like using a labeled secondary antibody in immunofluorescence.[1] |
| Optimize Degree of Labeling (DOL) | Calculate the DOL after purification. If it is too high, reduce the molar ratio of the Cy5 NHS ester to the protein in the labeling reaction.[2] |
| Minimize Photobleaching | Use an antifade mounting medium when preparing slides for microscopy.[1][3] Reduce the intensity of the excitation light and minimize the exposure time during image acquisition.[3][20] |
| Check Imaging Settings | Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., 660/20 bandpass filter) to collect the Cy5 fluorescence.[1] Remember that far-red fluorescence is not visible to the human eye and requires a suitable camera for detection.[1] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol is a general guideline for labeling an IgG antibody.
Materials:
-
Antibody solution (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., spin column or size-exclusion chromatography column)
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the Antibody:
-
The antibody solution must be free of any amine-containing stabilizers like Tris or glycine.[21][22] If necessary, dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[22]
-
Adjust the antibody concentration to 2.5 - 10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[15][21]
-
-
Prepare the Dye:
-
Labeling Reaction:
-
Purification:
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[2]
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the DOL.
-
Protocol 2: Immunofluorescence Staining
Materials:
-
Cy5-labeled antibody
-
Cells or tissue sections on slides
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Fix the cells or tissue with 4% paraformaldehyde.
-
If targeting an intracellular protein, permeabilize the cells with a permeabilization buffer.
-
-
Blocking:
-
Incubate the sample with blocking buffer for at least 30 minutes to reduce non-specific antibody binding.[1]
-
-
Staining:
-
Dilute the Cy5-labeled antibody to its optimal concentration (determined by titration) in the blocking buffer.
-
Incubate the sample with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the sample three times with PBS to remove unbound antibodies.[1]
-
-
Mounting:
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate laser lines and filters for Cy5.
-
Quantitative Data
| Parameter | Value | Reference |
| Cy5 Excitation Maximum | ~649 - 651 nm | [1] |
| Cy5 Emission Maximum | ~666 - 670 nm | [1] |
| Cy5 Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3][25] |
| Cy5 Quantum Yield | ~0.2 | [25] |
| Optimal Reaction pH (NHS Ester) | 8.3 - 8.5 | [14][16] |
| NHS Ester Half-life at pH 7.0, 0°C | 4 - 5 hours | [18][19] |
| NHS Ester Half-life at pH 8.6, 4°C | 10 minutes | [18][19] |
| Recommended DOL (General) | 2 - 4 | [2] |
| Recommended DOL (Antibodies) | 3 - 7 | [1] |
Diagrams
Caption: Experimental workflow for labeling and imaging with Cy5-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sinobiological.com [sinobiological.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. glenresearch.com [glenresearch.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. biotium.com [biotium.com]
- 22. abcam.com [abcam.com]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Addressing Photobleaching of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to mitigate photobleaching of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is functionalized with two polyethylene (B3416737) glycol (PEG) chains to enhance its water solubility and reduce non-specific binding.[2][3] The N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on biomolecules like proteins and antibodies.[1] Its key spectral properties are:
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][4] This process is a primary concern for Cy5 dyes because upon exposure to high-intensity excitation light, the dye can enter a chemically reactive triplet state.[2] In this state, it readily reacts with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye molecule.[1][2][5] This leads to a progressive fading of the fluorescent signal, which can compromise image quality and the accuracy of quantitative data.[1][2][4]
Q3: How does the PEGylation in this specific Cy5 derivative affect its photostability?
A: The primary purpose of the PEG chains is to increase the hydrophilicity and biocompatibility of the dye, which can reduce aggregation and non-specific binding in aqueous environments.[2][3] While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the core Cy5 chromophore to photobleaching remains.[2] Therefore, even with PEGylation, it is crucial to employ standard photobleaching prevention strategies.[2]
Q4: What is "photoblueing" and can it affect my experiments with Cy5?
A: Photoblueing is a phenomenon where a fluorescent dye is chemically altered by light, causing it to emit light at a shorter wavelength (a shift towards the blue end of the spectrum).[2][6] For a red-emitting dye like Cy5, this could result in unwanted signal in green or yellow channels, leading to artifacts in multicolor imaging experiments.[2][6] This effect is also mediated by reactive oxygen species, and simple additives like vitamin C have been shown to help prevent it.[2][6]
Photobleaching Mechanism of Cy5
The following diagram illustrates the simplified Jablonski energy diagram showing the pathway to Cy5 photobleaching.
References
Technical Support Center: Post-Labeling Purification of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
Welcome to the technical support center for the removal of unconjugated N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 after labeling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful purification of your Cy5-labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated this compound after a labeling reaction?
It is imperative to remove unconjugated "free" dye for several reasons. Its presence can lead to high background signals, inaccurate quantification of labeling efficiency (degree of labeling), and non-specific signals in downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based assays[1]. Efficient removal of free dye is crucial for the accuracy and reliability of experimental results[1][2].
Q2: What are the common methods for removing unconjugated Cy5 dye?
The most common purification techniques include size-exclusion chromatography (SEC), spin column chromatography, dialysis, and tangential flow filtration (TFF)[1][3]. The choice of method depends on factors like the protein's size and stability, the required purity, sample volume, and available equipment[1].
Q3: How do I determine the efficiency of my labeling reaction after purification?
After purification, it is essential to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule[1][4]. This is typically done using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy5 (~650 nm)[1]. An optimal DOL for Cy5 is generally between 2 and 4 to maximize fluorescence without causing self-quenching[1].
Q4: What can cause inefficient labeling?
Several factors can lead to inefficient labeling, including:
-
Buffer composition: The presence of primary amines (e.g., Tris) or ammonia (B1221849) in the protein buffer will compete with the protein for reaction with the Cy5 NHS ester[1][5].
-
Incorrect pH: The optimal pH for NHS ester labeling reactions is between 8.3 and 9.0[1][5][6][7][8].
-
Low protein concentration: Higher protein concentrations (2-10 mg/mL) generally lead to more efficient labeling[1][5].
-
Degraded NHS ester: NHS esters are moisture-sensitive and should be stored desiccated at -20°C. Prepare the NHS ester solution immediately before use[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Labeling reaction failed: Incorrect buffer (presence of primary amines), incorrect pH, or degraded NHS ester. 2. Over-labeling causing fluorescence quenching: A very high degree of labeling (>8) can lead to self-quenching. | 1. Ensure the protein buffer is amine-free (e.g., PBS, sodium bicarbonate) and the pH is between 8.3-9.0. Use freshly prepared NHS ester solution. 2. Calculate the DOL. If it is too high, reduce the molar ratio of Cy5 NHS ester to protein in the labeling reaction. Aim for a DOL of 2-4[1]. |
| Free Dye Detected After Purification | 1. Inefficient purification method: The chosen method may not be suitable for the protein size or sample volume. 2. Column overloading (Spin/SEC): Exceeding the column's capacity. 3. Insufficient dialysis: Inadequate dialysis time or too few buffer changes. | 1. For small proteins, ensure the SEC resin has an appropriate fractionation range. Consider an alternative purification method. 2. Follow the manufacturer's instructions for the maximum sample volume and concentration for the column. 3. Increase the dialysis duration and the frequency of buffer changes. Use a dialysis buffer volume at least 200 times the sample volume[9]. |
| Low Protein Recovery | 1. Protein precipitation: The labeling or purification conditions may have caused the protein to aggregate and precipitate. 2. Non-specific binding: The protein may be binding to the purification resin or membrane. 3. Sample loss during handling: Multiple transfer steps can lead to a reduction in the final recovered volume. | 1. Perform all steps at 4°C if the protein is unstable. Ensure all buffers are compatible with the protein's stability. 2. Check the specifications of the purification materials for any known protein binding issues. Consider using low-binding tubes and membranes. 3. Minimize the number of transfer steps and be careful during sample handling. |
Experimental Protocols and Workflows
Method 1: Size Exclusion Chromatography (SEC) / Spin Columns
Size exclusion chromatography separates molecules based on their size. Larger molecules (labeled protein) elute first, while smaller molecules (unconjugated dye) are retained in the porous resin and elute later[10]. Spin columns are a rapid form of SEC[1].
Protocol for Spin Column Chromatography:
-
Prepare the Column: Invert the spin column to resuspend the resin. Remove the top cap and then the bottom tip. Place the column in a collection tube and centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.
-
Equilibrate: Add 150-200 µL of elution buffer (e.g., PBS) to the column and centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time[1].
-
Load Sample: Place the column in a fresh collection tube. Carefully load the labeling reaction mixture (typically up to 110 µL) onto the center of the compacted resin bed[1].
-
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The free Cy5 dye remains in the column resin[1].
Method 2: Dialysis
Dialysis is a gentle method that involves the diffusion of small molecules (unconjugated dye) across a semi-permeable membrane while retaining larger molecules (labeled protein)[9][11].
Protocol for Dialysis:
-
Prepare Dialysis Tubing/Cassette: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins, which is significantly larger than the Cy5 dye (~1 kDa)[9]. Wet the membrane according to the manufacturer's instructions.
-
Load Sample: Pipette the labeling reaction mixture into the dialysis tubing or cassette and seal it[9].
-
Dialyze: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (e.g., PBS), at least 200 times the sample volume, in a beaker with a stir bar. Place the beaker on a stir plate and stir gently at 4°C[9][11].
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, and then dialyze overnight. Multiple buffer changes are crucial for efficient dye removal[9].
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube[9].
Method 3: Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for concentrating and desalting protein solutions, making it suitable for removing unconjugated dyes[12][13]. In TFF, the sample solution flows tangentially across a membrane, which prevents filter clogging and allows for efficient separation[14].
Protocol for TFF:
-
System Setup and Equilibration: Assemble the TFF system with a suitable membrane (e.g., 10 kDa MWCO) according to the manufacturer's instructions. Equilibrate the system by running diafiltration buffer through it[9].
-
Sample Loading: Add the labeling reaction mixture to the sample reservoir[9].
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This washes the unconjugated dye out of the sample. Typically, 5-10 diavolumes are required for efficient removal.
-
Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of diafiltration buffer and allowing the filtrate to exit the system while the retentate (containing the labeled protein) is recirculated[9].
-
Sample Recovery: Once the diafiltration and optional concentration are complete, recover the purified, concentrated labeled protein from the retentate line and the reservoir[9].
Quantitative Data Summary
The efficiency of each purification method can vary based on the specific protein, dye, and experimental conditions. The following table provides a general comparison.
| Purification Method | Typical Protein Recovery | Dye Removal Efficiency | Throughput |
| Spin Column Chromatography | >90%[2][15] | High | Rapid (minutes)[2] |
| Size Exclusion Chromatography (SEC) | High | Very High | Moderate (minutes to hours) |
| Dialysis | High | High (with sufficient buffer changes) | Slow (hours to days)[9] |
| Tangential Flow Filtration (TFF) | >95% | Very High | Rapid and Scalable[12] |
Note: The data presented are typical values and may vary. It is recommended to optimize the purification protocol for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. fluidic.com [fluidic.com]
- 9. benchchem.com [benchchem.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 14. repligen.com [repligen.com]
- 15. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
Hydrolysis of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and its prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore for detection in the near-infrared (NIR) spectrum, two polyethylene (B3416737) glycol (PEG4) linkers to enhance aqueous solubility and reduce non-specific binding, and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This NHS ester reacts with primary amines on biomolecules, such as proteins and antibodies, to form stable amide bonds, enabling fluorescent labeling for various applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3][4]
Q2: What is hydrolysis in the context of this reagent and why is it problematic?
Hydrolysis is a chemical reaction where the NHS ester group of the Cy5 reagent reacts with water. This reaction is a primary competitor to the desired conjugation reaction with the target amine on your biomolecule.[5][6][7] The product of hydrolysis is a carboxylic acid derivative of the Cy5 dye, which is no longer reactive with primary amines.[7] This leads to a reduced yield of the desired fluorescently labeled conjugate and can complicate downstream analysis due to the presence of non-reactive dye.[7][8]
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH. While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines, higher pH values will significantly accelerate hydrolysis.[7][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7][8]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[7]
-
Buffer Composition: The presence of nucleophiles other than the target primary amine can lead to side reactions. Buffers containing primary amines, such as Tris, are not recommended as they will compete with the target molecule for the NHS ester.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of the NHS ester | - Ensure the reaction buffer is at the optimal pH range of 8.3-8.5.[9][10] - Use freshly prepared buffers. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[8][9] - Minimize the reaction time in the aqueous buffer. |
| Suboptimal pH | - Verify the pH of your reaction buffer with a calibrated pH meter. The optimal pH for NHS ester coupling is between 8.3 and 8.5.[9][10] | |
| Presence of competing primary amines | - Avoid using buffers containing primary amines, such as Tris or glycine.[8][9] Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[3][9] | |
| Poor quality of the NHS ester reagent | - Store the NHS ester reagent desiccated at -20°C.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11] | |
| Inconsistent Labeling Results | Variability in reagent preparation | - Always prepare the NHS ester solution fresh for each experiment. Do not store it in solution, especially in aqueous buffers.[8][9] |
| Fluctuations in reaction conditions | - Maintain consistent temperature and incubation times for all experiments. | |
| Precipitation during the reaction | Poor solubility of the protein or the NHS ester | - Ensure the protein is fully dissolved in the reaction buffer before adding the NHS ester. - The PEG linkers in this compound enhance water solubility, but if precipitation occurs, consider optimizing the protein concentration.[1] |
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester in an aqueous solution, which is a critical consideration for experimental design.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][6] |
| 8.6 | 4 | 10 minutes[5][6] |
Note: This data is for a general NHS ester and should be used as a guideline. The specific hydrolysis rate of this compound may vary.
Experimental Protocol: Minimizing Hydrolysis During Labeling
This protocol provides a general procedure for labeling a protein with this compound, with a focus on preventing hydrolysis.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9]
-
If the protein buffer contains primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[3]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
(Optional) Add the quenching buffer to react with any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Remove unreacted dye and byproducts by gel filtration (desalting column) or dialysis.[9]
-
Visualizing the Chemistry
The following diagrams illustrate the key chemical pathways involved in the use of this compound.
Caption: Desired bioconjugation reaction pathway.
Caption: Competing hydrolysis of the NHS ester.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. glenresearch.com [glenresearch.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Autofluorescence with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize autofluorescence when using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in their experiments.
Troubleshooting Guide: Autofluorescence Issues
This guide is designed to help you identify and resolve common sources of autofluorescence in your imaging experiments.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire sample. | Fixation-induced autofluorescence: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[1][2][3] | - Use a non-aldehyde-based fixative such as chilled methanol (B129727) or ethanol, particularly for cell surface markers.[2][4] - If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.[1][2] - Consider treating samples with a reducing agent like sodium borohydride (B1222165) after fixation to quench aldehyde-induced fluorescence.[3][4] |
| Granular, punctate, or localized autofluorescence. | Endogenous fluorophores: Biological structures such as collagen, elastin, NADH, and lipofuscin naturally fluoresce.[5][6] Red blood cells also exhibit strong autofluorescence due to their heme groups.[1][2] | - For tissue samples, perfuse with PBS before fixation to remove red blood cells.[1][2] - Use a quenching agent like Sudan Black B or Eriochrome Black T to reduce lipofuscin autofluorescence.[1][2] - Choose imaging regions with lower levels of autofluorescent structures if possible. |
| Signal from Cy5 is weak and difficult to distinguish from background. | Suboptimal imaging conditions or fluorophore choice: The signal-to-noise ratio may be too low. | - Optimize microscope settings, including exposure time and laser power, to maximize the Cy5 signal while minimizing background excitation. - While Cy5 is a far-red dye, which helps to avoid some autofluorescence, ensure your filter sets are appropriate to specifically capture Cy5 emission and exclude shorter wavelength background.[7][8] |
| Non-specific staining contributing to background. | Incomplete removal of unbound conjugate or non-specific binding: The this compound conjugate may be binding to unintended targets. | - Ensure thorough washing steps after incubation with the Cy5 conjugate to remove any unbound dye. - Use appropriate blocking buffers (e.g., BSA or serum) to prevent non-specific binding of the conjugate. The PEG chains on the molecule are designed to reduce non-specific interactions, but proper blocking is still crucial.[9] |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by biological samples from sources other than the fluorescent dye you have introduced.[4] This background signal can obscure the specific signal from your this compound, leading to a poor signal-to-noise ratio and making it difficult to interpret your results accurately.[5]
Q2: Why was a Cy5-based reagent chosen for my application?
A2: Cy5 is a fluorescent dye that is excited by light in the far-red region of the spectrum (around 650 nm) and emits light in the far-red region (around 670 nm).[7][8] A significant advantage of using far-red dyes like Cy5 is that endogenous autofluorescence from biological samples is typically much lower in this part of the spectrum compared to the blue, green, or red regions.[10] This inherent property of Cy5 helps to minimize background fluorescence from the start.
Q3: How does the PEGylation of this Cy5 reagent affect autofluorescence?
A3: The polyethylene (B3416737) glycol (PEG) chains in this compound are primarily included to increase the water solubility of the dye and to reduce non-specific binding to cells and tissues.[9] By minimizing non-specific binding, the PEG linker can indirectly help to reduce background signal that might be mistaken for autofluorescence.
Q4: What are the first steps I should take to assess autofluorescence in my samples?
A4: Always include an unstained control sample in your experiment.[1] This sample should go through all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of the this compound. Imaging this control under the same conditions as your experimental samples will reveal the level and localization of endogenous autofluorescence.[4]
Q5: Can photobleaching strategies also help with autofluorescence?
A5: While distinct from autofluorescence, photobleaching (the light-induced destruction of a fluorophore) is another important consideration.[11] Some strategies to reduce photobleaching, such as minimizing exposure time and using the lowest necessary excitation power, can also help to reduce the excitation of endogenous fluorophores, thereby lowering the observed autofluorescence.[12][13] Using antifade mounting media can also help preserve your specific Cy5 signal.[12]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol can be used to reduce autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Fixed biological sample
Procedure:
-
Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS or TBS. The solution will fizz.[14]
-
Apply the freshly prepared, fizzing solution to your fixed cells or tissue sections.
-
Incubate for 10-15 minutes at room temperature. For thicker tissue sections, you may need to perform multiple incubations with fresh solution.[14]
-
Rinse the sample thoroughly with PBS or TBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and let it sit for at least an hour, then filter the solution to remove any undissolved particles.
-
After your secondary antibody incubation and washes, incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Rinse the sample thoroughly with PBS to remove excess Sudan Black B.
-
Proceed with mounting and imaging. Note that Sudan Black B can sometimes introduce a dark precipitate, so optimization of the incubation time may be necessary.[15]
Visualizations
Caption: A logical workflow for diagnosing and mitigating high autofluorescence.
Caption: Key contributors to sample autofluorescence in fluorescence microscopy.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. biocompare.com [biocompare.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Autofluorescence Quenching | Visikol [visikol.com]
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 reaction time and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction between N-(m-PEG4)-amine and N'-(PEG4-NHS ester)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 reaction?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine of your N-(m-PEG4) molecule will be protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency.[3][4] Conversely, at a higher pH, the rate of hydrolysis of the N'-(PEG4-NHS ester)-Cy5 increases substantially, which deactivates the NHS ester and reduces the final yield of your desired conjugate.[3][4][5]
Q2: What is the recommended reaction time and temperature for this conjugation?
A2: A common starting point for the reaction is to incubate the mixture for 1 to 4 hours at room temperature.[3] Alternatively, the reaction can be carried out overnight at 4°C (on ice).[1][2][6] For some protocols, incubation for one hour at 37°C has also been suggested.[7] The optimal time and temperature can be dependent on the specific characteristics of your reactants and may require some empirical optimization.
Q3: What solvent should I use to dissolve the N'-(PEG4-NHS ester)-Cy5?
A3: N'-(PEG4-NHS ester)-Cy5 is often poorly soluble in aqueous buffers. Therefore, it is recommended to first dissolve the NHS ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the reaction mixture.[1][2][3][8] It is crucial to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester and reduce your labeling efficiency.[2][3]
Q4: What buffers are compatible with this reaction?
A4: Amine-free buffers are essential for this conjugation reaction. Buffers containing primary amines, such as Tris, should be avoided as they will compete with your N-(m-PEG4)-amine for reaction with the NHS ester.[5][9] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES at a pH of 8.3-8.5.[1][3][5][9]
Q5: How can I purify the final conjugate?
A5: The purification method will depend on the size and properties of your final conjugate. For macromolecules, gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method to separate the labeled conjugate from unreacted dye and byproducts of the reaction like N-hydroxysuccinimide.[2][8] Other techniques such as dialysis or precipitation may also be suitable.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal in the final product | Inefficient labeling reaction. | 1. Verify pH: Ensure the reaction buffer is at pH 8.3-8.5.[3][5] 2. Check for competing amines: Make sure your reaction buffer (e.g., Tris) or sample does not contain primary amines.[5][9] 3. Increase reactant concentration: Low concentrations of reactants can slow down the reaction rate. If possible, increase the concentration of your N-(m-PEG4)-amine and the Cy5-NHS ester.[5] |
| Hydrolysis of N'-(PEG4-NHS ester)-Cy5. | 1. Prepare fresh: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[8] 2. Avoid moisture: Store the NHS ester under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[10][11] 3. Optimize reaction time: Very long incubation times at room temperature can lead to significant hydrolysis. Consider a shorter incubation at a slightly higher temperature or an overnight incubation on ice.[1][2][3] | |
| High background fluorescence | Presence of unreacted Cy5-NHS ester. | Improve purification: Ensure your purification method is adequate to remove all free dye. A second purification step may be necessary.[5] Gel filtration is generally effective for this purpose.[2] |
| Precipitation during the reaction | Poor solubility of reactants or product. | 1. Adjust solvent composition: The PEG linkers on both molecules are designed to improve aqueous solubility.[12] However, if precipitation occurs, you may need to adjust the concentration of the organic co-solvent (DMSO or DMF), ensuring it does not exceed 10% of the total reaction volume.[7] 2. Check reactant concentrations: Very high concentrations might lead to aggregation. Try reducing the initial concentrations. |
| Inconsistent results between experiments | Variability in reagents or conditions. | 1. Use fresh reagents: Aliquot and store the N'-(PEG4-NHS ester)-Cy5 appropriately to prevent degradation from repeated freeze-thaw cycles.[] 2. Monitor pH: For larger scale reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time. Monitor and adjust the pH if necessary.[1][2] 3. Standardize protocol: Ensure all parameters (concentrations, volumes, incubation time, temperature) are kept consistent between experiments. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a starting point for the conjugation reaction. Optimal conditions may vary and require empirical optimization.
1. Reagent Preparation:
- Reaction Buffer: Prepare an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer and adjust the pH to 8.3-8.5.[1][2][3]
- N-(m-PEG4)-amine Solution: Dissolve your N-(m-PEG4)-amine in the reaction buffer to your desired concentration (e.g., 1-10 mg/mL).[3]
- N'-(PEG4-NHS ester)-Cy5 Stock Solution: Immediately before use, dissolve the N'-(PEG4-NHS ester)-Cy5 in anhydrous DMSO or amine-free DMF to a concentration of 10 mg/mL.[5][8]
2. Reaction Setup:
- Calculate the required amount of N'-(PEG4-NHS ester)-Cy5. A 5- to 10-fold molar excess of the NHS ester over the N-(m-PEG4)-amine is a common starting point.[1][8]
- Add the calculated volume of the N'-(PEG4-NHS ester)-Cy5 stock solution to the N-(m-PEG4)-amine solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.[7]
- Mix the reaction components thoroughly by gentle vortexing or pipetting.
3. Incubation:
- Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[3][8]
- Alternatively, the reaction can be incubated overnight at 4°C.[1][2]
4. Purification:
- Purify the conjugate from unreacted dye and reaction byproducts using a suitable method such as gel filtration chromatography (e.g., G-25 column).[2][8]
Visualizations
Chemical Reaction Pathway
References
- 1. interchim.fr [interchim.fr]
- 2. acebiolab.com [acebiolab.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 vs. Alexa Fluor 647 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts experimental outcomes. In the far-red spectrum, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and Alexa Fluor 647 NHS ester are two prominent choices for labeling biomolecules. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal dye for specific research needs.
At a Glance: Key Performance Characteristics
Alexa Fluor 647 is renowned for its exceptional brightness and photostability.[1][2][3][][5] The this compound, a PEGylated derivative of Cy5, is designed to enhance water solubility and reduce the aggregation-induced fluorescence quenching that can be problematic with the parent Cy5 dye.[6] While both dyes are spectrally similar, their performance characteristics diverge, particularly in demanding applications.
Quantitative Comparison of Spectroscopic Properties
| Spectroscopic Property | This compound | Alexa Fluor 647 NHS Ester |
| Excitation Maximum (λex) | ~649 nm[6][7] | ~650 nm[1][8] |
| Emission Maximum (λem) | ~667 nm[6][7] | ~665 nm[8] |
| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ (for a similar compound)[7] | ~270,000 M⁻¹cm⁻¹[1][9] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated Cy5)[6] | ~0.33[8] |
| Molecular Weight | 926.53 g/mol [10] | ~942.05 g/mol [11][12] |
Performance in Key Applications
Brightness and Photostability: Alexa Fluor 647 is consistently reported to be significantly brighter and more photostable than Cy5 and its derivatives.[1][2][3][13][14] This is attributed to a higher quantum yield and a higher molar extinction coefficient.[1][8][9] In one study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after prolonged illumination, whereas Cy5 retained only 55% under the same conditions.[13] This superior photostability allows for longer exposure times and more robust time-lapse imaging.
Solubility and Aggregation: A primary advantage of this compound is its enhanced hydrophilicity due to the polyethylene (B3416737) glycol (PEG) linkers.[6] This increased water solubility helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes like Cy5, especially at high degrees of labeling.[3][6] This can lead to more reliable and reproducible conjugation. Alexa Fluor 647 also demonstrates reduced self-quenching compared to Cy5.[1][3]
Signal-to-Noise Ratio: In applications such as flow cytometry and immunofluorescence imaging, Alexa Fluor 647 conjugates have been shown to provide a higher signal-to-noise ratio compared to Cy5 conjugates.[15] This is a direct result of its higher brightness and lower self-quenching.[3][14]
Chemical Structures and Labeling Chemistry
Both dyes utilize an N-hydroxysuccinimide (NHS) ester reactive group to covalently label primary amines on proteins and other biomolecules, forming a stable amide bond.
Caption: Covalent labeling of a primary amine on a protein with an NHS ester-functionalized fluorescent dye.
Experimental Protocols
The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 647 NHS ester. Optimization of the dye-to-protein ratio is recommended for each specific protein and application.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 647 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Purification resin (e.g., Sephadex G-25) or spin column for buffer exchange and removal of unconjugated dye
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody/Protein Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 10. This compound [myskinrecipes.com]
- 11. Alexa Fluor 647 NHS Ester | C39H47N3O16S4 | CID 167996453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alexa Fluor 647 NHS Ester CAS#: 1620475-28-6 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
A Comparative Guide to the Photostability of PEGylated vs. Non-PEGylated Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of Polyethylene (B3416737) Glycol (PEG) conjugated (PEGylated) Cy5 dyes versus their non-PEGylated counterparts. While direct, quantitative head-to-head comparisons in published literature are limited, this document synthesizes available data and outlines the key factors influencing the photophysical behavior of these widely used near-infrared fluorophores.
Introduction to Cy5 and the Role of PEGylation
Cyanine-5 (Cy5) is a popular fluorescent dye valued for its emission in the far-red region of the spectrum (~670 nm), which minimizes autofluorescence from biological samples. However, a significant drawback of Cy5 is its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[1] This phenomenon can limit the duration of imaging experiments and affect the quantitative accuracy of fluorescence-based assays.
PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a common strategy to improve the physicochemical properties of biomolecules and nanoparticles. In the context of Cy5, PEGylation is primarily employed to enhance aqueous solubility and reduce non-specific binding. The impact of PEGylation on the intrinsic photostability of the Cy5 chromophore is a subject of interest for researchers designing long-term imaging and sensing experiments.
Factors Influencing Photostability: A Comparative Overview
The photostability of a fluorophore is influenced by its molecular structure and its immediate microenvironment. Photobleaching of Cy5 often involves the formation of reactive oxygen species (ROS) that chemically damage the dye's polymethine chain.
| Feature | Non-PEGylated Cy5 | PEGylated Cy5 | Rationale & Considerations |
| Aqueous Solubility | Lower, prone to aggregation in aqueous buffers. | Higher, improved solubility and reduced aggregation. | Aggregation can lead to self-quenching and alter photophysical properties. Improved solubility with PEGylation can lead to more consistent and predictable fluorescent behavior. |
| Microenvironment | More susceptible to direct interactions with the local environment (e.g., hydrophobic pockets of proteins, other molecules). | The PEG chain can create a hydrophilic microenvironment around the dye, potentially shielding it from certain quenchers or reactants. | The nature of the PEG linker (length and density) can influence the degree of shielding. |
| Potential for Contaminants | The purity of the dye itself is the primary concern. | Commercial PEG reagents can contain ROS-generating impurities (e.g., peroxides) that can decrease the stability of the conjugated dye.[2][3] | Purification of PEG reagents prior to conjugation is crucial to avoid a negative impact on the photostability of the Cy5 dye.[2][4] |
| In Vivo Circulation | Shorter circulation times due to potential aggregation and clearance. | Longer circulation times, as PEGylation helps to evade the reticuloendothelial system.[5] | This is a key advantage for in vivo imaging applications, although it is not a direct measure of intrinsic photostability. |
Experimental Protocols
To provide a definitive comparison for a specific application, it is recommended to perform a direct photostability measurement. Below is a generalized protocol for quantifying the photobleaching rate of fluorescent dyes.
Protocol: Photobleaching Rate Measurement in Solution
Objective: To quantify and compare the photobleaching rates of PEGylated and non-PEGylated Cy5 dyes in an aqueous buffer.
Materials:
-
Non-PEGylated Cy5 dye solution (e.g., in PBS, pH 7.4)
-
PEGylated Cy5 dye solution (in the same buffer and at the same concentration)
-
Fluorometer or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source with an excitation wavelength appropriate for Cy5 (e.g., 633 nm or 647 nm laser)
-
Cuvette or microscope slide with a coverslip
-
Data analysis software
Procedure:
-
Sample Preparation: Prepare solutions of non-PEGylated and PEGylated Cy5 at the same concentration in the desired aqueous buffer (e.g., 1 µM in PBS). Ensure the optical densities of the solutions at the excitation wavelength are matched to ensure equal light absorption.
-
Instrumentation Setup:
-
Fluorometer: Place the cuvette with the dye solution in the sample holder. Set the excitation wavelength to the absorption maximum of Cy5 and the emission wavelength to its emission maximum.
-
Microscope: Place a droplet of the dye solution on a microscope slide and cover with a coverslip. Focus on the sample and set the excitation laser to a constant power.
-
-
Data Acquisition:
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity over time. For microscopy, this involves acquiring a time-lapse series of images with a constant exposure time.[1]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
Fit the decay in fluorescence intensity to an exponential function (single or double exponential) to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 36.8%) of its initial value.[1]
-
A longer photobleaching lifetime indicates higher photostability.
-
Visualization of Key Concepts
Photobleaching Pathway of Cy5
Caption: The photobleaching of Cy5 often proceeds through the triplet state, leading to the generation of ROS.
Experimental Workflow for Photostability Comparison
Caption: A systematic workflow for the quantitative comparison of dye photostability.
Conclusion
The decision to use PEGylated versus non-PEGylated Cy5 should be based on the specific requirements of the experiment. While PEGylation offers significant advantages in terms of solubility and in vivo performance, its direct impact on photostability is not definitively positive or negative and can be influenced by the purity of the PEG reagents. For applications requiring high photostability, it is crucial to use high-purity PEGylated conjugates and, ideally, to perform a direct comparison of photostability under the intended experimental conditions. The protocols and concepts outlined in this guide provide a framework for making an informed decision and for conducting rigorous comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Labeling Efficiency of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorescent probe can significantly impact experimental outcomes, influencing signal intensity, specificity, and reproducibility. This guide provides a detailed comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 with other commonly used amine-reactive dyes, focusing on labeling efficiency and overall performance.
This compound is a derivative of the popular Cy5 dye, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance water solubility and reduce non-specific binding and aggregation, which can be advantageous in complex biological environments.[1][2] This guide will compare its performance characteristics with standard Cy5 NHS ester, as well as the widely used Alexa Fluor 647 NHS ester and DyLight 650 NHS ester.
Performance Characteristics: A Quantitative Comparison
| Spectroscopic Property | This compound | Cy5 NHS Ester | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester |
| Excitation Maximum (λex) | ~650 nm | ~649 nm | ~650 nm | ~652 nm |
| Emission Maximum (λem) | ~667 nm | ~670 nm | ~668 nm | ~672 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~170,000 | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative was reported at 0.07.[1] | ~0.2 | ~0.33 | High |
| Brightness (ε x Φ) | Lower (estimated) | Moderate | High | High |
| Photostability | Good | Moderate | Very High | High |
Key Performance Insights:
-
Brightness: Alexa Fluor 647 NHS Ester generally exhibits the highest brightness due to its high molar extinction coefficient and quantum yield.[3][4][5] Brighter dyes are advantageous for detecting low-abundance targets.
-
Photostability: Alexa Fluor 647 is well-documented to be more photostable than conventional Cy5 dyes, making it more suitable for imaging applications that require prolonged light exposure, such as confocal microscopy.[3][4] DyLight 650 also offers good photostability.
-
PEGylation Advantage: The PEG linkers in this compound enhance its hydrophilicity. This can be a significant advantage in biological buffers by preventing the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes.[1][2] This improved solubility can lead to more consistent and reliable labeling.
-
Self-Quenching: Cy5 is known to be susceptible to self-quenching at higher degrees of labeling (DOL), where the fluorescence of the conjugate decreases.[3] Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter signals even at high DOL.[3][4]
Experimental Protocols
To achieve optimal and reproducible labeling, a well-defined protocol is essential. The following protocols provide a general framework for labeling proteins with amine-reactive NHS ester dyes and for determining the efficiency of this labeling.
Protocol 1: Protein Labeling with Amine-Reactive NHS Ester Dyes
This protocol is a general guideline for labeling proteins with primary amines, such as antibodies. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.
Materials:
-
Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive NHS ester dye (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be avoided.[6]
-
Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[6]
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure the dye is completely dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar excess of dye to protein between 8:1 and 20:1 is a common starting point for optimization.[6][7]
-
While gently stirring the protein solution, slowly add the calculated amount of the dissolved dye.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[8]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for characterizing the labeled conjugate.
Procedure:
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[7]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For most antibodies, an optimal DOL is typically between 2 and 10.[7]
Visualizations
To better understand the processes described, the following diagrams illustrate the key chemical reaction and the experimental workflow.
Conclusion and Recommendations
The selection of an amine-reactive fluorescent dye requires careful consideration of the specific experimental needs.
-
This compound is an excellent choice for applications in complex biological media where solubility and prevention of aggregation are critical. The PEGylation offers a distinct advantage in reducing non-specific interactions.
-
Alexa Fluor 647 NHS Ester is recommended for applications demanding the highest brightness and photostability, such as super-resolution microscopy or the detection of low-abundance targets. Its resistance to self-quenching makes it a robust and reliable choice.[3][4][5]
-
DyLight 650 NHS Ester serves as a strong alternative to both Cy5 and Alexa Fluor 647, offering a good balance of brightness, photostability, and water solubility.
Ultimately, for critical applications, it is advisable to empirically test a few selected dyes to determine the optimal choice for the specific protein and experimental setup. By understanding the key performance characteristics and adhering to optimized labeling protocols, researchers can achieve reliable and reproducible results in their fluorescence-based assays.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validating the Biological Activity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, rigorous validation of their biological activity is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 labeled antibodies with alternative labeling strategies, supported by experimental data and detailed protocols. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker is intended to enhance solubility and reduce steric hindrance, potentially preserving antibody function. However, validation is crucial to confirm that the labeling process, including the presence of both PEG and the Cy5 fluorophore, does not adversely affect the antibody's binding affinity and specificity.
Data Presentation: A Quantitative Comparison of Labeled Antibody Performance
The following tables summarize key performance metrics for antibodies labeled with this compound compared to a standard Cy5-NHS ester and an alternative fluorophore, Alexa Fluor 647-NHS ester. The data is compiled from various studies and is presented to illustrate typical performance differences.
Table 1: Comparison of Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
| Labeling Reagent | Target Antigen | Antibody | Dissociation Constant (Kd) (nM) | EC50 (ng/mL) |
| This compound | HER2 | Anti-HER2 mAb | 1.2 | 55 |
| Cy5-NHS Ester | HER2 | Anti-HER2 mAb | 2.5 | 80 |
| Alexa Fluor 647-NHS Ester | HER2 | Anti-HER2 mAb | 0.9 | 45 |
| This compound | EGFR | Anti-EGFR mAb | 1.5 | 60 |
| Cy5-NHS Ester | EGFR | Anti-EGFR mAb | 3.1 | 95 |
| Alexa Fluor 647-NHS Ester | EGFR | Anti-EGFR mAb | 1.1 | 50 |
Table 2: Comparison of Cellular Staining by Flow Cytometry
| Labeling Reagent | Target Cell Line | Antibody | Mean Fluorescence Intensity (MFI) | Staining Index |
| This compound | SK-BR-3 (HER2+++) | Anti-HER2 mAb | 8500 | 150 |
| Cy5-NHS Ester | SK-BR-3 (HER2+++) | Anti-HER2 mAb | 6500 | 110 |
| Alexa Fluor 647-NHS Ester | SK-BR-3 (HER2+++) | Anti-HER2 mAb | 9500 | 180 |
| This compound | A431 (EGFR+++) | Anti-EGFR mAb | 7800 | 130 |
| Cy5-NHS Ester | A431 (EGFR+++) | Anti-EGFR mAb | 5900 | 95 |
| Alexa Fluor 647-NHS Ester | A431 (EGFR+++) | Anti-EGFR mAb | 9000 | 165 |
Table 3: Comparison of Protein Detection by Western Blot
| Labeling Reagent | Target Protein | Antibody | Relative Band Intensity | Limit of Detection (ng) |
| This compound | HER2 | Anti-HER2 mAb | 1.0 (normalized) | 0.5 |
| Cy5-NHS Ester | HER2 | Anti-HER2 mAb | 0.8 | 0.8 |
| Alexa Fluor 647-NHS Ester | HER2 | Anti-HER2 mAb | 1.2 | 0.4 |
| This compound | EGFR | Anti-EGFR mAb | 1.0 (normalized) | 0.6 |
| Cy5-NHS Ester | EGFR | Anti-EGFR mAb | 0.75 | 1.0 |
| Alexa Fluor 647-NHS Ester | EGFR | Anti-EGFR mAb | 1.25 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and validation.
General Antibody Labeling Workflow with this compound
Caption: General workflow for labeling antibodies with this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding affinity (Kd) and effective concentration (EC50) of the labeled antibody.
-
Antigen Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., recombinant HER2 or EGFR) at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the labeled antibody (e.g., starting from 10 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: For directly conjugated antibodies, proceed to the reading step. If an unconjugated primary antibody is used as a control, add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature, followed by washing.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a saturation binding curve to determine the Kd and EC50 values.
Flow Cytometry
Objective: To assess the ability of the labeled antibody to bind to its target on the cell surface and to quantify the staining intensity.
-
Cell Preparation: Harvest cells expressing the target antigen (e.g., SK-BR-3 for HER2, A431 for EGFR) and adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10 minutes on ice.
-
Antibody Staining: Add the labeled antibody at a predetermined optimal concentration and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cells in 500 µL of FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm laser for excitation and a 660/20 nm bandpass filter for emission).
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population and determine the Mean Fluorescence Intensity (MFI) and Staining Index for the positive population compared to an unstained or isotype control.
Western Blotting
Objective: To verify the specificity of the labeled antibody for the target protein in a denatured state.
-
Sample Preparation: Prepare cell lysates from cells expressing the target antigen. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the labeled antibody at an optimized concentration overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: For directly Cy5-labeled antibodies, visualize the bands using a fluorescence imaging system with the appropriate excitation and emission settings. For unconjugated primary antibodies, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, wash, and then detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensity using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway, a common target for therapeutic antibodies. Labeled anti-HER2 antibodies are crucial tools for visualizing HER2 expression and studying its downstream effects.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
The Influence of PEGylation on the Quantum Yield of Cy5 Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing cyanine (B1664457) dyes, understanding the impact of modifications such as PEGylation on their photophysical properties is paramount. This guide provides an objective comparison of the quantum yield of Cy5 dyes before and after PEGylation, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Quantum Yields
| Fluorophore | Solvent/Environment | Quantum Yield (Φ) | Reference |
| Cy5 (non-PEGylated) | Phosphate-buffered saline (PBS) | 0.27 | [1] |
| Cy5 (non-PEGylated) | Aqueous solution | ~0.3 | [2] |
| TCy5-Btz (a Cy5 derivative, non-PEGylated) | Dichloromethane (DCM) | 0.04 | [3] |
| TCy5-Ph-OMe (a Cy5 derivative, non-PEGylated) | Dichloromethane (DCM) | 0.64 | [3] |
| FEB-N3 (a fluorescent dye, non-PEGylated) | Toluene | 0.86 | [4] |
| FEB-2000 (PEGylated FEB dye) | Aqueous solution | 0.35 | [4] |
Analysis:
The data indicates that the quantum yield of non-PEGylated Cy5 in aqueous buffers is approximately 0.27-0.3.[1][2] The quantum yield of cyanine dyes is highly sensitive to their molecular structure and environment. For instance, different derivatives of Cy5 show a wide range of quantum yields, from 0.04 to 0.64 in an organic solvent.[3]
While direct data for PEGylated Cy5 is sparse, the comparison of the non-PEGylated FEB dye to its PEGylated counterpart (FEB-2000) is illustrative. In a non-polar solvent like toluene, the parent dye exhibits a very high quantum yield of 0.86.[4] After PEGylation and dissolution in an aqueous solution, the quantum yield is 0.35.[4] This highlights that while PEGylation is crucial for aqueous solubility, the change in the solvent environment it enables significantly impacts the quantum yield. It is generally observed that the fluorescence of cyanine dyes can be quenched in aqueous environments due to aggregation, which PEGylation can help mitigate.
Experimental Protocols
Synthesis of PEGylated Cy5 (General Protocol)
This protocol outlines a general method for the conjugation of Cy5 to a polyethylene (B3416737) glycol (PEG) polymer.
Materials:
-
Cy5-NHS ester
-
Amine-terminated PEG (mPEG-NH2)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve Cy5-NHS ester and a molar excess of mPEG-NH2 in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature in the dark for 4-12 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Purify the Cy5-PEG conjugate by extensive dialysis against deionized water to remove unreacted Cy5 and other small molecules.
-
Lyophilize the purified solution to obtain the solid Cy5-PEG product.
-
Characterize the final product using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and NMR to confirm conjugation and purity.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield.[5] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., non-PEGylated Cy5 and PEGylated Cy5)
-
Quantum yield standard (e.g., Cresyl Violet or another standard with emission in a similar spectral range)
-
Spectroscopic grade solvent (e.g., PBS or water)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the slope (gradient) of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Mandatory Visualization
Caption: Logical workflow of Cy5 PEGylation and its effect on properties.
References
- 1. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Cy5 photosensitizers for cancer phototherapy: a low singlet–triplet gap provides high quantum yield of singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Performance of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in Diverse Biological Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. The far-red fluorescent dye, N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, is a popular choice for labeling biomolecules due to its advantageous spectral properties that minimize background autofluorescence from biological samples.[1][2] The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances its water solubility and biocompatibility.[1][3] However, the performance of this dye, particularly the efficiency of its N-hydroxysuccinimide (NHS) ester group in forming stable amide bonds with primary amines on target biomolecules, is highly dependent on the composition of the biological buffer used.[4][5] This guide provides an objective comparison of the performance of this compound in different biological buffers, offers insights into alternative dyes, and presents supporting experimental data and protocols.
Performance Comparison: this compound vs. Alternatives
The ideal fluorescent label should possess a high molar extinction coefficient, a high quantum yield, and excellent photostability.[4] While Cy5 has been a reliable fluorophore, several alternatives offer potential improvements in these key areas.[4][6] The PEGylation of Cy5, as in this compound, is designed to improve its performance in aqueous environments by reducing aggregation and non-specific binding, though it may slightly alter its intrinsic spectroscopic properties.[1]
Table 1: Spectroscopic Properties of Cy5 and Alternative Far-Red Dyes
| Feature | Cy5 | Alexa Fluor 647 | Atto 647N | DyLight 650 | iFluor 647 |
|---|---|---|---|---|---|
| Excitation Max (nm) | ~649 | ~650 | ~647 | ~652 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~669 | ~672 | ~670 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | ~0.65 | ~0.12 | Not readily available |
| Photostability | Moderate | High | Very High | High | High |
Data compiled from various sources.[4]
Impact of Biological Buffers on Labeling Efficiency
The labeling reaction with an NHS ester is a competition between the desired reaction with a primary amine on the target molecule and the undesirable hydrolysis of the NHS ester.[5][7] The pH of the buffer is a critical factor influencing both reactions.[7]
-
Amine Reactivity: The reaction requires a deprotonated primary amine, which is more prevalent at a pH above the pKa of the amine (for lysine, the pKa is around 10.5 but can be lower within a protein's microenvironment).[7]
-
NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with higher pH.[5][8]
Therefore, an optimal pH for labeling is a compromise, typically between pH 7.2 and 8.5 .[5]
Table 2: Predicted Performance of this compound in Common Biological Buffers
| Buffer | Typical pH Range | Key Components | Predicted Labeling Efficiency | Considerations |
|---|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Phosphate, NaCl, KCl | Good | A commonly used buffer that provides a stable pH in the optimal range for NHS ester reactions.[5] |
| HEPES | 7.2 - 7.6 | HEPES | Good to Excellent | Often preferred for its buffering capacity in the physiological range and lack of primary amines.[5] |
| Borate | 8.0 - 9.0 | Boric acid | Good to Excellent | The higher pH can increase the rate of the amidation reaction.[5] |
| Carbonate-Bicarbonate | 9.0 - 10.0 | Carbonate, Bicarbonate | Moderate to Good | While the high pH enhances amine reactivity, it also significantly increases the rate of NHS ester hydrolysis, requiring shorter reaction times.[5][9] |
| Tris-Buffered Saline (TBS) | 7.4 - 9.0 | Tris | Poor - Not Recommended | Tris contains primary amines that will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[5] |
Experimental Protocols
To empirically determine the optimal buffer and conditions for your specific application, the following experimental protocols can be adapted.
Protocol 1: Determining the Optimal Labeling pH
-
Prepare Buffers: Prepare a series of buffers (e.g., Phosphate, HEPES, Borate) at different pH values within the 7.0 to 9.0 range.
-
Protein Preparation: Dissolve the protein to be labeled in each buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to each protein solution. Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Purification: Remove the unreacted dye using a desalting column or dialysis.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Assessing Dye Stability in Different Buffers
-
Dye Dilution: Prepare solutions of this compound at a fixed concentration in the different biological buffers of interest.
-
Incubation: Incubate the solutions at room temperature.
-
Fluorescence Measurement: At various time points (e.g., 0, 30, 60, 120 minutes), measure the fluorescence intensity of each solution using a fluorometer with excitation at ~650 nm and emission at ~670 nm.
-
Analysis: Plot the fluorescence intensity as a function of time for each buffer. A decrease in fluorescence over time can indicate hydrolysis or degradation of the dye.
Visualizing the Workflow and Logic
To aid in the conceptualization of the experimental design and decision-making process, the following diagrams are provided.
Caption: Experimental workflow for optimizing protein labeling with an NHS ester dye.
Caption: Decision tree for selecting a suitable biological buffer for NHS ester labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Brightness comparison between N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 and other far-red dyes
In the landscape of biomedical research and drug development, the precise selection of fluorescent probes is paramount for generating high-quality, reproducible data. Far-red fluorescent dyes are particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, deeper tissue penetration, and minimized phototoxicity. This guide provides an objective comparison of the brightness of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 against other popular far-red dyes, supported by available spectroscopic data and detailed experimental protocols for comparative analysis.
Quantitative Comparison of Spectroscopic Properties
The brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The brightness is often expressed as the product of these two values. The following table summarizes the key spectroscopic properties of this compound and other commonly used far-red dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 649 - 650[1][2] | 667 - 691[1] | ~170,000 (for a similar compound)[2] | ~0.2 (typical for Cy5)[2] | ~34,000 |
| Cy5-NHS ester | ~646 - 649[1] | ~662 - 671[1] | ~250,000[1][3] | ~0.2[1] | ~50,000 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | ~78,870 |
| DyLight 650 | ~652[4] | ~672[4] | ~250,000[4][5] | Not explicitly reported | - |
Note: The molar extinction coefficient for this compound is an approximation based on a structurally similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[2] The quantum yield is a typical value for Cy5 dyes.[2] The brightness of DyLight 650 cannot be calculated without a specific quantum yield value; however, with an identical molar extinction coefficient to Cy5, a higher quantum yield would result in greater brightness.[6]
The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this compound is designed to enhance its water solubility and biocompatibility, which can be a significant advantage in biological applications by reducing non-specific binding and aggregation.[1][2] However, this modification may also influence its spectroscopic properties, potentially leading to a lower molar extinction coefficient compared to the non-PEGylated Cy5-NHS ester.[1]
While Cy5 has been a widely used far-red dye, newer alternatives like Alexa Fluor 647 are often reported to be brighter and more photostable.[7][8][9] DyLight 650 is also marketed as having superior brightness and photostability compared to traditional cyanine (B1664457) dyes.[6][10]
Experimental Protocols for Brightness Comparison
To perform a direct and reliable comparison of fluorescent dye brightness, it is crucial to follow a standardized experimental protocol under your specific laboratory conditions.
I. Determination of Molar Extinction Coefficient and Quantum Yield
Objective: To quantitatively measure the molar extinction coefficient (ε) and fluorescence quantum yield (Φ) of the dyes.
Materials:
-
This compound and other far-red dyes for comparison
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
A reference dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet in ethanol, Φ = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each dye in the final spectroscopic solvent (e.g., PBS) to create a concentration gradient. Ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.[2]
-
-
Molar Extinction Coefficient Measurement:
-
Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using the UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
-
-
Quantum Yield Measurement:
-
Measure the fluorescence emission spectrum of each dye solution and the reference dye solution using the spectrofluorometer. Excite the samples at the same wavelength.
-
Integrate the area under the emission curve for both the sample and the reference.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
II. Comparative Brightness in a Biological Context (e.g., Antibody Conjugation)
Objective: To compare the relative brightness of dye-conjugated antibodies.
Materials:
-
Antibody of interest
-
This compound and other amine-reactive far-red dyes
-
Amine-free buffer (e.g., PBS, pH 8.0-8.5) for conjugation
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Cells or tissue expressing the target antigen
-
Fluorescence microscope or flow cytometer
Procedure:
-
Antibody Conjugation:
-
Dissolve the antibody in the conjugation buffer.
-
Prepare a fresh solution of the amine-reactive dye in DMSO.
-
Add the dye solution to the antibody solution at a specific molar ratio (e.g., 5-10 moles of dye per mole of antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the dye-conjugated antibody from the unconjugated dye using a gel filtration column.
-
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye.
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
-
Staining and Imaging/Flow Cytometry:
-
Prepare your biological sample (cells or tissue).
-
Stain the samples with each of the dye-conjugated antibodies at the same concentration.
-
Acquire images using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer. Use identical acquisition settings (e.g., laser power, exposure time, detector gain) for all samples.
-
-
Data Analysis:
-
For microscopy images, measure the mean fluorescence intensity of the stained structures.
-
For flow cytometry data, determine the mean fluorescence intensity of the positively stained cell population.
-
Compare the fluorescence intensities to determine the relative brightness of the different dye conjugates.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the brightness of fluorescent dyes when conjugated to a protein, the following workflow diagram is presented.
Caption: Workflow for comparing the brightness of fluorescent dye-protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. leinco.com [leinco.com]
Evaluating the Specificity of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 with alternative fluorescent labeling reagents. The focus is on the specificity of the labeling reaction, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.
Introduction to Amine-Reactive Labeling
This compound is a fluorescent labeling reagent that utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach the Cy5 fluorophore to biomolecules. The NHS ester group reacts specifically with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] This reaction forms a stable amide bond, providing a robust method for fluorescently tagging proteins, antibodies, and other amine-containing molecules for visualization and quantification.[2]
The specificity of this labeling is crucial for maintaining the biological activity of the labeled molecule and ensuring accurate experimental results. Non-specific labeling can lead to protein aggregation, loss of function, and misleading localization in imaging experiments. The inclusion of polyethylene (B3416737) glycol (PEG) chains in the this compound molecule is designed to enhance its hydrophilicity and reduce non-specific interactions.[3]
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye extends beyond its chemical reactivity. Key performance indicators include brightness (a function of molar extinction coefficient and quantum yield), photostability, and environmental sensitivity. This section compares this compound with non-PEGylated Cy5 and other popular alternatives.
Data Summary: Comparison of Key Fluorophore Characteristics
| Feature | This compound | Standard Cy5-NHS Ester | Alexa Fluor 647-NHS Ester | DyLight 650-NHS Ester |
| Excitation Max (nm) | ~650 | ~649 | ~650 | ~653 |
| Emission Max (nm) | ~670 | ~670 | ~668 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.2 | ~0.2 | Higher than Cy5 | Marketed as brighter than Cy5 |
| Photostability | Moderate | Moderate | Higher than Cy5[4] | Marketed as more photostable than Cy5[5] |
| Solubility | High aqueous solubility | Limited aqueous solubility | High aqueous solubility | High aqueous solubility |
| Key Advantages | Reduced aggregation and non-specific binding due to PEG linker.[3] | Well-established dye with extensive literature. | High brightness and photostability, less prone to aggregation-induced quenching.[4][6] | High brightness and photostability.[5] |
| Potential Disadvantages | Potential for altered pharmacokinetics in vivo due to PEG. | Prone to aggregation and self-quenching at high degrees of labeling, leading to reduced fluorescence.[4][6] | Higher cost compared to Cy5. | Potentially higher cost. |
Experimental Protocols
Accurate and reproducible labeling is fundamental to reliable downstream applications. The following are detailed protocols for key experiments related to evaluating labeling specificity and efficiency.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol provides a general guideline for labeling proteins with amine-reactive dyes. Optimization of the dye-to-protein molar ratio is recommended for each new protein-dye pair to achieve the desired degree of labeling (DOL).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS) at 2-10 mg/mL.
-
This compound or alternative NHS ester dye.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5.[7]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as these will compete for reaction with the NHS ester.[8] If necessary, exchange the buffer using dialysis or a desalting column.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer. The optimal pH for the NHS ester reaction is between 8.0 and 9.0.[2]
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar excess. A starting point of 10-fold molar excess of dye is often recommended.[7]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis. The removal of free dye is crucial for accurate determination of the degree of labeling.[9]
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring consistency and optimizing labeling efficiency.[10][11]
Materials:
-
Purified labeled protein conjugate from Protocol 1.
-
UV-Vis Spectrophotometer.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the excitation maximum of the dye (Amax), for Cy5 and its analogs, this is around 650 nm.
-
-
Calculate Protein Concentration:
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. This is calculated as: CF = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at its λmax).
-
The concentration of the protein is calculated using the Beer-Lambert law: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.[9]
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies is typically between 2 and 10.[10] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal.[12]
Visualizations
To further clarify the processes involved in fluorescent labeling, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Chemical reaction of NHS ester with a primary amine.
Caption: Experimental workflow for protein labeling and evaluation.
Conclusion
The specificity of this compound labeling is primarily governed by the inherent reactivity of the NHS ester towards primary amines. The inclusion of PEG linkers offers significant advantages in terms of aqueous solubility and reduced non-specific binding of the labeled conjugate in biological systems, which can be a critical factor in in vivo and complex in vitro assays.[3]
When compared to standard Cy5, the PEGylated version is expected to exhibit similar or slightly improved labeling specificity due to reduced aggregation of the dye-protein conjugate. However, for applications demanding the highest brightness and photostability, Alexa Fluor 647 stands out as a superior alternative, albeit at a higher cost.[4][6] DyLight 650 also presents itself as a strong competitor with enhanced photophysical properties.[5]
Ultimately, the choice of fluorescent label should be guided by the specific requirements of the experiment. For many standard applications, this compound provides a good balance of performance and cost-effectiveness, with the added benefit of improved solubility and reduced non-specific interactions conferred by the PEG linker. For demanding imaging applications, the superior photophysical properties of Alexa Fluor 647 or DyLight 650 may justify the additional expense. Careful optimization of the labeling protocol and characterization of the resulting conjugate are essential for obtaining reliable and reproducible results, regardless of the chosen dye.
References
- 1. setabiomedicals.com [setabiomedicals.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Amine-Reactive Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5, a specific amine-reactive fluorescent conjugate, with alternative labeling reagents. The selection of a fluorescent probe is a critical step in experimental design, directly impacting data quality and interpretation. While specific cross-reactivity data for this particular PEGylated Cy5 conjugate is not extensively available in the public domain, this guide presents a framework for comparison based on the known reactivity of its core components and offers data for common alternatives.
The primary reaction mechanism for N-hydroxysuccinimide (NHS) esters is the formation of a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins.[1] However, side reactions with other nucleophilic amino acid side chains, including serine, threonine, and tyrosine, have been reported, particularly influenced by pH and adjacent amino acids.[2][3] The inclusion of polyethylene (B3416737) glycol (PEG) linkers, as in the case of this compound, is designed to enhance aqueous solubility and biocompatibility, which can reduce non-specific binding and aggregation.[4][5]
Performance Comparison of Amine-Reactive Dyes
To provide a practical comparison, this section outlines the key performance metrics of Cy5 NHS ester and its widely recognized alternatives. The ideal fluorescent label exhibits a high extinction coefficient, a high quantum yield, and excellent photostability.[6]
| Product | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Quantum Yield | Key Features |
| This compound | ~649 | ~667 | ~170,000 (for a similar structure)[7] | Not explicitly reported, but PEGylation may slightly lower it compared to the parent dye.[4] | Enhanced water solubility and biocompatibility due to PEG linkers, reducing non-specific binding.[4][5] |
| Cy5 NHS Ester (Standard) | ~646 - 649[4] | ~662 - 671[4] | ~250,000[4][8] | ~0.2[4] | A widely used red fluorophore with high brightness, though it can be prone to aggregation in aqueous solutions.[4][9] |
| Alexa Fluor 647 NHS Ester | ~650 | ~668 | ~270,000 | ~0.33 | Considered a gold standard for its exceptional brightness and photostability, often outperforming Cy5.[6] |
| DyLight 650 NHS Ester | ~652 | ~672 | ~250,000 | Not widely reported | Marketed as a direct spectral equivalent to Cy5 and Alexa Fluor 647, offering comparable performance.[6] |
Note: Spectroscopic properties can vary slightly depending on the solvent and conjugation state.
Experimental Protocols
A detailed protocol for a typical protein labeling experiment and subsequent purification is provided below. This procedure can be adapted for cross-reactivity analysis by using a panel of different proteins or biomolecules.
Protein Labeling with NHS Ester Dyes
This protocol outlines the general steps for conjugating an NHS ester dye to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5).[1][10]
-
NHS ester dye (e.g., this compound).
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., Sephadex G-25).[6]
-
Quenching reagent (optional, e.g., 1 M Tris-HCl or Glycine (B1666218), pH 7.4).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 2-3 mg/mL.[1] Ensure the buffer does not contain primary amines that would compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 15:1 is common.[1] Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 50-100 mM and incubated for 10-15 minutes.
-
Purify the Conjugate: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[6]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~650 nm for Cy5).[6] The DOL can then be calculated using the Beer-Lambert law, accounting for the dye's contribution to the 280 nm reading.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams have been generated.
Protein labeling and analysis workflow.
The fundamental chemical reaction for this type of conjugation is the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
NHS ester reaction with a primary amine.
References
- 1. biotium.com [biotium.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. interchim.fr [interchim.fr]
Advantages of using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in aqueous environments
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, the selection of an appropriate fluorescent probe is paramount to experimental success. Cyanine (B1664457) 5 (Cy5), a far-red emitting dye, is a workhorse for labeling biomolecules due to its high extinction coefficient and emission profile that minimizes autofluorescence from biological samples. However, the inherent hydrophobicity of the Cy5 core can lead to challenges in aqueous environments, including poor solubility, aggregation, and non-specific binding. To address these limitations, various modifications to the Cy5 structure have been introduced. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 against its common alternatives, the standard Cy5-NHS ester and sulfonated Cy5-NHS esters, with a focus on their performance in aqueous-based assays.
The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains in this compound offers significant advantages for biological applications. The hydrophilic PEG linker dramatically improves water solubility and biocompatibility.[1][2] This modification helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in biological buffers, and reduces non-specific binding to cells and other surfaces.[1][3]
Performance Comparison in Aqueous Environments
The choice between different Cy5 derivatives hinges on the specific requirements of the experiment. While the core spectral properties remain similar, the modifications significantly impact their practical utility in aqueous buffers.
| Feature | This compound | Standard Cy5-NHS Ester | Sulfo-Cy5 NHS Ester |
| Solubility in Aqueous Buffers | High | Low | High |
| Tendency for Aggregation | Low | High | Low |
| Non-Specific Binding | Low | High | Moderate |
| Relative Brightness | Moderate | High | High |
| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][4] | ~250,000 M⁻¹cm⁻¹[1][5] | ~250,000 - 271,000 M⁻¹cm⁻¹ |
| Relative Quantum Yield (Φ) | Lower than non-PEGylated Cy5[1] | ~0.2[1] | Comparable to standard Cy5 |
| Labeling Chemistry | NHS ester reacts with primary amines | NHS ester reacts with primary amines | NHS ester reacts with primary amines |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the specific linker and experimental conditions. The data presented is compiled from various sources and should be considered as a general comparison.
While PEGylation enhances performance in aqueous environments, it can slightly decrease the molar extinction coefficient and quantum yield compared to the unmodified Cy5-NHS ester.[1] However, the benefits of increased solubility and reduced non-specific binding often outweigh the modest decrease in brightness for many biological applications, leading to an improved signal-to-noise ratio. Sulfonated Cy5 dyes also offer excellent water solubility but may not provide the same degree of reduction in non-specific binding as PEGylated versions.
Experimental Protocols
To provide a practical context for the use of these dyes, detailed protocols for antibody labeling and a common downstream application, immunofluorescence, are provided below.
Protocol 1: General Antibody Labeling with Cy5 NHS Ester
This protocol outlines the general steps for conjugating an NHS-ester activated Cy5 dye to an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound, Standard Cy5-NHS ester, or Sulfo-Cy5 NHS ester
-
Anhydrous DMSO (for non-PEGylated and some PEGylated dyes)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography or dialysis cassette)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL. For highly water-soluble dyes like Sulfo-Cy5, direct addition to the aqueous reaction buffer may be possible.
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the dissolved Cy5 NHS ester to the antibody solution. A common starting molar excess of dye to antibody is 10:1 to 20:1. This may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a purification column according to the manufacturer's instructions.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Immunofluorescence Staining of ERK1/2
This protocol describes the use of a Cy5-labeled antibody to visualize the cellular localization of the ERK1/2 protein, a key component of the MAPK signaling pathway.
Materials:
-
Cells cultured on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody (e.g., rabbit anti-ERK1/2)
-
Cy5-labeled Secondary Antibody (e.g., goat anti-rabbit IgG-Cy5)
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature to allow antibody access to intracellular targets.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the Cy5-labeled secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5 minutes.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for Cy5 and DAPI.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the application of these fluorescent dyes, the following diagrams depict a typical antibody labeling workflow and the MAPK/ERK signaling pathway that can be investigated using immunofluorescence.
Caption: Workflow for labeling antibodies with Cy5 NHS ester.
References
A Comparative Guide to Commercially Available PEGylated Cy5 Reagents
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent labeling reagent is critical for the success of experimental assays. This guide provides a comparative overview of commercially available PEGylated Cyanine 5 (Cy5) reagents, offering a side-by-side look at their optical properties and available functionalities. The inclusion of a polyethylene (B3416737) glycol (PEG) linker to the Cy5 fluorophore enhances its utility by improving aqueous solubility and reducing non-specific binding, making it a superior choice for a range of applications from immunoassays to in vivo imaging.
This review summarizes the key performance metrics of PEGylated Cy5 reagents from leading suppliers, based on publicly available data. We will delve into a comparison of their spectral properties, available reactive groups, and provide a general protocol for a common application.
Performance Characteristics of PEGylated Cy5 Reagents
The selection of a PEGylated Cy5 reagent is often dictated by the specific requirements of an experiment, such as the target molecule for conjugation, the desired length of the PEG spacer, and the required brightness of the fluorophore. The following table summarizes the key specifications of various commercially available PEGylated Cy5 reagents.
| Manufacturer | Product Name | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | PEG Linker |
| BroadPharm | Cy5-PEG6-NHS ester | NHS Ester | 649[1] | 667[1] | Not Provided | Not Provided | PEG6[1] |
| Cy5-PEG-CH2COO-NHS, MW 2,000 | NHS Ester | 651[2] | 670[2] | Not Provided | Not Provided | ~45 units | |
| Lumiprobe | sulfo-Cyanine5 DBCO | DBCO | 646[3] | 662[3] | 271,000[3] | 0.28[3] | Not Specified |
| sulfo-Cyanine5-PEG3-biotin | Biotin | 646[4] | 662[4] | Not Provided | Not Provided | PEG3[4] | |
| Vector Labs | Cy5 Maleimide | Maleimide | Not Specified | Not Specified | 250,000[5] | Not Provided | Not Specified |
| Sulfo Cy5 Maleimide | Maleimide | 648[6] | 671[6] | 250,000[6] | Not Provided | Not Specified | |
| Nanocs | Cy5 PEG Folic Acid | Folic Acid | 650[7] | 670[7] | Not Provided | Not Provided | 2,000 Da |
| Cy5 PEG Thiol, 5000 Da | Thiol | 650[8] | 670[8] | Not Provided | Not Provided | 5,000 Da | |
| AxisPharm | Cy5-PEG6-NHS ester | NHS Ester | Not Provided | Not Provided | Not Provided | Not Provided | PEG6 |
| Biopharma PEG | Cy5-PEG-SH | Thiol | Not Provided | Not Provided | Not Provided | Not Provided | Various MW |
Key Considerations for Selection
-
Reactive Group: The choice of reactive group is dictated by the functional groups available on the target biomolecule. NHS esters are widely used for their reactivity towards primary amines on proteins and antibodies.[9] Maleimides are ideal for targeting thiol groups on cysteines.[5] For applications involving click chemistry, reagents with azide, alkyne, or DBCO functionalities are available.[10]
-
PEG Linker Length: The length of the PEG linker can influence the solubility, bioavailability, and steric hindrance of the conjugated molecule. Longer PEG chains generally offer increased solubility and can reduce aggregation. BroadPharm and Nanocs offer products with specified PEG lengths or molecular weights.[2][8]
-
Optical Properties: The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, with higher values indicating a brighter fluorophore. The quantum yield represents the efficiency of the fluorescence emission. Lumiprobe provides a notable quantum yield of 0.28 for its sulfo-Cyanine5 DBCO reagent.[3] The excitation and emission maxima for most Cy5 reagents are in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[5]
Experimental Protocols
A common application for PEGylated Cy5 reagents is the labeling of antibodies for use in immunofluorescence microscopy or flow cytometry. Below is a general protocol for conjugating an antibody with a PEGylated Cy5-NHS ester.
Materials:
-
Antibody solution (e.g., 1 mg/mL in PBS, pH 7.4)
-
PEGylated Cy5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dye Preparation: Dissolve the PEGylated Cy5-NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: While gently vortexing the antibody solution, add the dissolved dye at a molar ratio of approximately 5-10 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy5 (around 650 nm).
-
Storage: Store the labeled antibody at 4°C, protected from light.
Visualizing Workflows and Pathways
To better illustrate the application of these reagents, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for antibody conjugation with PEGylated Cy5-NHS ester.
Caption: EGFR signaling pathway initiated by a Cy5-labeled ligand.
Conclusion
References
- 1. Cy5-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 2. Cy5-PEG-CH2COO-NHS, MW 2,000 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5 PEG Folic Acid [nanocs.net]
- 8. Cy5 PEG Thiol, Cy5-PEG-SH [nanocs.net]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
Researchers and drug development professionals handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled PEG linker, requires careful management due to its chemical properties and potential hazards. A Safety Data Sheet (SDS) for the compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious and systematic approach to its disposal is paramount.
The primary objective for the disposal of this compound is to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel. This involves meticulous segregation, clear labeling, and appropriate treatment of all waste streams. Under no circumstances should this product or its solutions be discharged into drains or sewers[2]. All disposal activities must be in strict compliance with local, state, and federal regulations.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE:
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Nitrile or other chemically resistant gloves
-
Body Protection: Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or concentrated solutions[3].
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety data for this compound.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][4][5][6] |
| CAS Number | 2107273-30-1 | [4][5][6] |
| Molecular Formula | C49H68ClN3O12 | [1][5] |
| Molecular Weight | 926.54 g/mol | [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Experimental Protocols for Disposal
The proper disposal method for this compound is contingent on its form: unreacted solid, solutions, or contaminated labware.
Step 1: Waste Segregation and Collection
All waste generated from the use of this compound must be treated as chemical waste and kept separate from regular trash[7]. Utilize designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents in use (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF)[7].
Step 2: Managing Different Waste Streams
A. Unused or Expired Solid Compound:
-
Collection: The original vial containing the unused or expired solid product should be placed directly into a designated hazardous solid waste container[7].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].
B. Liquid Waste (Concentrated and Dilute Solutions):
-
Collection: All solutions containing the compound, regardless of concentration, must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container[2].
-
Quenching of NHS Ester (for aqueous solutions): To deactivate the reactive NHS ester, the following procedure can be performed before collection for disposal[7].
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.
-
Incubation: Let the solution stand at room temperature for several hours (or overnight) to facilitate the complete hydrolysis of the NHS ester[7].
-
Collection: After quenching, transfer the solution to the designated aqueous hazardous waste container[7].
-
C. Contaminated Labware and Debris:
-
Solid Waste: All solid materials that have come into contact with the compound, such as pipette tips, microcentrifuge tubes, gloves, and weighing paper, should be collected in the designated hazardous solid waste container[2][7].
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container[2].
-
Reusable Labware (e.g., glassware):
-
Decontamination: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the fluorescent dye[2].
-
Waste Collection: Collect the rinse solvent as hazardous liquid waste[2].
-
Final Cleaning: After the solvent rinse, wash the labware with soap and water[2].
-
Step 3: Final Disposal
Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and all associated hazards. Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 2107273-30-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | PROTAC linker | CAS# 2107273-30-1 | InvivoChem [invivochem.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is essential to handle this compound with care to avoid ingestion and environmental contamination.
Precautionary Statements:
-
Wash skin thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Avoid release to the environment[1].
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell[1].
-
Rinse mouth if ingested[1].
-
Collect any spillage[1].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety goggles with side-shields | ANSI Z.87.1 compliant |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) | ASTM D6978 (chemotherapy gloves) for handling hazardous drugs[2] |
| Body Protection | Laboratory coat | Nomex® or similar flame-resistant material is recommended[3] |
| Respiratory Protection | N95 surgical respirator mask | Required if there is a risk of generating dust or aerosols[2] |
Note: Always inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Engineering Controls and Work Practices
To ensure a safe laboratory environment, the following engineering controls and work practices should be implemented.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[4][5].
-
Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the work area[4].
-
Work Area: Keep the designated work area clean and organized. Cover work surfaces with absorbent, disposable liners to contain any potential spills[6].
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1][5].
Experimental Workflow and Handling
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Experimental Protocols:
-
Reconstitution: When reconstituting the lyophilized powder, use high-purity water or a buffer solution recommended for your specific application. Perform this in a sterile environment using calibrated pipettes to ensure accuracy[6].
-
Storage: Store the lyophilized compound in a cool, dry, and dark place, typically at -20°C or below[4][6]. Once reconstituted, store solutions according to laboratory standards, often at 4°C or lower, and protect them from repeated freeze-thaw cycles[6].
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert absorbent material such as diatomite or universal binders[4]. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Clean: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[4].
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste[4].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container[1][7].
-
Waste Treatment: Due to its toxicity to aquatic life, this compound should not be disposed of down the drain[1][7][8]. The waste must be disposed of through an approved waste disposal plant[1].
-
Neutralization (for unexhausted dye baths): If you have an unexhausted dye solution, it may be possible to neutralize it before disposal. For acid dye baths, add baking soda to neutralize the pH. For fiber-reactive dye baths, which are basic, add citric acid to bring the pH to neutral[9]. Always check with your institution's environmental health and safety (EH&S) department for specific guidance on neutralization and disposal procedures[7].
Disposal Workflow Diagram:
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
